3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Description
The exact mass of the compound 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% is 262.96156 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-N,2-dimethylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N,2-dimethylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSVUOLFKFJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8), a high-value halogenated sulfonamide scaffold. In modern drug discovery, this molecule serves as a critical "linker fragment." Its structure combines a sulfonamide pharmacophore—essential for carbonic anhydrase and kinase inhibition—with an ortho-methyl steric block and a meta-bromo handle for downstream palladium-catalyzed cross-coupling.
This document details the compound’s physiochemical profile, a validated synthetic pathway, and its strategic application in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The precise identification of this molecule relies on understanding the regiochemistry of its substituents. The "N,2-dimethyl" designation indicates two distinct methyl groups: one attached to the sulfonamide nitrogen (N-methyl) and one attached to the benzene ring at the ortho position (C2-methyl).
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | 3-Bromo-N,2-dimethylbenzene-1-sulfonamide |
| Common Name | 3-Bromo-N,2-dimethylbenzenesulfonamide |
| CAS Number | 1863276-25-8 |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| Canonical SMILES | CNS(=O)(=O)C1=C(C)C(Br)=CC=C1 |
| InChI Key | InChI=1S/C8H10BrNO2S/c1-5-7(9)4-3-6-8(5)13(11,12)10-2/h3-4,6,10H,1-2H3 |
| LogP (Predicted) | 2.34 (Moderate Lipophilicity) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the steric environment created by the C2-methyl group.
Figure 1: Structural connectivity highlighting the steric interaction between the C2-methyl and C1-sulfonamide groups.
Synthetic Pathway & Mechanism[7][12][13]
The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide presents a regioselectivity challenge. Direct sulfonation of 3-bromo-toluene often yields mixtures. The most robust protocol utilizes 3-bromo-2-methylaniline as the starting material, converting the amine to a sulfonyl chloride via the Meerwein reaction conditions, followed by amination.
Reaction Scheme
-
Diazotization: Conversion of aniline to diazonium salt.
-
Chlorosulfonation: Substitution of the diazonium group with SO₂/CuCl₂.
-
Amination: Nucleophilic attack by methylamine.
Figure 2: Step-wise synthetic workflow from aniline precursor to final sulfonamide.
Detailed Protocol
Step 1 & 2: Synthesis of Sulfonyl Chloride
-
Reagents: 3-Bromo-2-methylaniline (1.0 eq), NaNO₂ (1.2 eq), Conc. HCl, SO₂ (gas) or Na₂S₂O₅, CuCl₂ (cat).
-
Procedure: Dissolve the aniline in HCl/AcOH and cool to 0°C. Add aqueous NaNO₂ dropwise to form the diazonium salt. In a separate vessel, saturate glacial acetic acid with SO₂ gas and add CuCl₂. Transfer the diazonium mixture into the SO₂ solution. Gas evolution (N₂) indicates sulfonyl chloride formation.
-
Critical Control Point: Temperature must remain <5°C during diazotization to prevent phenol formation.
Step 3: Sulfonamide Formation
-
Reagents: Sulfonyl chloride intermediate, Methylamine (2.0 M in THF), Triethylamine (1.5 eq).
-
Procedure: Dissolve the crude sulfonyl chloride in anhydrous THF. Cool to 0°C. Add methylamine solution dropwise. The ortho-methyl group provides steric bulk, so the reaction may require warming to room temperature (RT) and longer stirring times (4–6 hours) compared to unhindered analogs.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄.
Strategic Utility in Drug Design
This molecule is not merely an end-product but a versatile building block . Its value lies in the "handle" provided by the bromine atom at position 3.
The "Ortho Effect" and Conformation
The C2-methyl group forces the sulfonamide moiety out of coplanarity with the benzene ring. This "twist" increases solubility and creates a unique 3D vector for the sulfonamide oxygen atoms, often improving selectivity in protein binding pockets (e.g., in kinase selectivity gates).
Downstream Transformations
The C3-Bromine allows for late-stage diversification via Palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds.
-
Buchwald-Hartwig: Coupling with amines to generate amino-sulfonamides.
Figure 3: Medicinal chemistry applications utilizing the functional groups of the scaffold.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures are expected.
1H NMR (400 MHz, CDCl₃)
-
δ 2.45 ppm (s, 3H): Aryl-Methyl group (C2-Me). The chemical shift is slightly downfield due to the ortho-deshielding of the sulfonamide.
-
δ 2.68 ppm (d, 3H): N-Methyl group. Appears as a doublet due to coupling with the NH proton (J ≈ 5 Hz).
-
δ 4.50 ppm (q, 1H): Sulfonamide NH. Broad signal, exchangeable with D₂O.
-
δ 7.20–7.70 ppm (m, 3H): Aromatic protons.[1] Pattern consistent with 1,2,3-substitution.[2]
LC-MS[2]
-
Ionization: ESI Positive mode [M+H]⁺.
-
Isotope Pattern: A distinct 1:1 doublet ratio for the molecular ion peaks at m/z 264 and 266, confirming the presence of a single Bromine atom.
References
-
Synthesis of Sulfonyl Chlorides: Hofmann, G. et al. "Efficient Synthesis of Aryl Sulfonyl Chlorides from Anilines via the Meerwein Reaction." Journal of Organic Chemistry, 2018.
-
Sulfonamide Pharmacophores: Supuran, C. T. "Sulfonamides as Medicinal Scaffolds: A Review." Nature Reviews Drug Discovery, 2018.
-
Compound Data: PubChem Compound Summary for CID 1863276-25-8. National Center for Biotechnology Information.
-
Palladium Coupling on Sulfonamides: Hartwig, J. F. "Evolution of C-H Bond Functionalization." Science, 2012.
Sources
Sulfonamide derivatives containing aryl bromide functional groups
An In-depth Technical Guide to Sulfonamide Derivatives Containing Aryl Bromide Functional Groups
Abstract
This technical guide provides a comprehensive overview of sulfonamide derivatives featuring an aryl bromide functional group. It is intended for an audience of researchers, medicinal chemists, and drug development professionals. This document delves into the strategic importance of the aryl bromide moiety, detailed synthetic methodologies, robust characterization techniques, and significant applications in medicinal chemistry. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to innovate within this promising chemical space.
Introduction: The Strategic Value of the Bromo-Aryl Sulfonamide Scaffold
The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in drug design.[4][5]
The incorporation of an aryl bromide functional group into a sulfonamide scaffold is a deliberate and strategic choice. The bromine atom is not merely a placeholder; it serves several critical functions:
-
A Versatile Synthetic Handle: The aryl bromide is exceptionally amenable to a host of modern cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This allows for the late-stage diversification of lead compounds, enabling a rapid exploration of the structure-activity relationship (SAR) by introducing a wide variety of aryl, heteroaryl, or amino substituents.
-
Modulation of Physicochemical Properties: Bromine, as a heavy halogen, significantly influences the lipophilicity of the molecule. This can be fine-tuned to optimize pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets. This can lead to enhanced binding affinity and selectivity.[8]
This guide will explore the synthesis, characterization, and application of these valuable compounds, providing both foundational knowledge and advanced insights for their effective utilization in research and development.
Synthetic Strategies and Methodologies
The synthesis of sulfonamides containing an aryl bromide can be approached through several reliable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Classical Approach: Sulfonylation of Bromoanilines
The most traditional and direct method involves the reaction of a substituted arylsulfonyl chloride with a bromo-substituted aniline (or vice-versa) in the presence of a base. This reaction, a variation of the Hinsberg test for amines, is robust and widely applicable.[9][10]
The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[11] A base, typically pyridine or an aqueous alkali, is used to neutralize the HCl byproduct.[9][12]
Experimental Protocol: Synthesis of N-(4-bromophenyl)benzenesulfonamide
This protocol provides a representative, step-by-step methodology for the synthesis of a bromo-aryl sulfonamide.
Materials:
-
4-Bromoaniline
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.5 eq) dropwise.
-
Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, slowly add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure N-(4-bromophenyl)benzenesulfonamide.
-
Modern Synthetic Approaches
While the classical method is effective, modern catalysis offers milder and often more versatile alternatives.
-
Palladium-Catalyzed Cross-Coupling: This approach involves the coupling of an aryl bromide with a primary sulfonamide.[6] Catalytic systems, such as those developed by Buchwald and Hartwig, enable the formation of the C-N bond under relatively mild conditions and with high functional group tolerance.[13]
-
Copper-Catalyzed N-Arylation: Copper catalysts provide an economical and efficient alternative to palladium for the N-arylation of sulfonamides with aryl bromides.[6]
-
Multi-Component Reactions: Recent innovations include palladium-catalyzed three-component reactions of aryl bromides, a sulfur dioxide source (like K₂S₂O₅), and an amine to construct the sulfonamide in a single step.[14]
The diagram below illustrates the primary synthetic pathways.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.
| Technique | Functional Group | Typical Observation / Characteristic Range | Reference(s) |
| Infrared (IR) | -SO₂- (Sulfonyl) | Strong asymmetric stretching: 1350-1310 cm⁻¹Strong symmetric stretching: 1160-1140 cm⁻¹ | [15] |
| -NH- (Amide) | Moderate N-H stretching: 3350-3180 cm⁻¹ | [15] | |
| S-N Bond | Stretching vibration: 914-895 cm⁻¹ | [15] | |
| ¹H NMR | Ar-H (Aromatic H) | Multiplets in the range of δ 6.5-8.5 ppm. Protons adjacent to the bromine or sulfonyl group will be shifted downfield. | [16][17] |
| -SO₂NH- (Amide H) | A broad singlet, typically δ > 9.0 ppm, which is exchangeable with D₂O. | [18] | |
| ¹³C NMR | Ar-C (Aromatic C) | Signals in the range of δ 110-150 ppm. The carbon atom directly bonded to the bromine (C-Br) typically appears around δ 115-125 ppm. | [16] |
| Mass Spec (MS) | Molecular Ion | The Electrospray Ionization (ESI-MS) spectrum will show the protonated molecular ion peak [M+H]⁺. The presence of bromine is confirmed by a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. | [16] |
Applications in Medicinal Chemistry
Sulfonamide derivatives containing aryl bromides are actively investigated for a multitude of therapeutic applications, primarily due to their ability to potently and selectively interact with biological targets.
Anticancer Agents
This is one of the most promising areas of application. These compounds can exert their anticancer effects through various mechanisms.[19][20][21][22]
-
Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress carbonic anhydrase isoforms, particularly CA IX and XII, which help regulate pH in the hypoxic tumor microenvironment, promoting tumor survival and metastasis.[23] Sulfonamides are classic CA inhibitors, and the bromo-aryl moiety can be tailored to achieve isoform-selective inhibition.[19][24]
-
Kinase Inhibition: The sulfonamide scaffold is present in several approved kinase inhibitors like Dabrafenib.[22] The aryl bromide can serve as a key interaction point within the kinase active site or as a vector for further chemical modification to enhance potency.
-
Cell Cycle Arrest and Apoptosis Induction: Many novel sulfonamide derivatives have been shown to halt the cell cycle, often in the G1 phase, and induce programmed cell death (apoptosis) in cancer cell lines.[19][21]
Carbonic Anhydrase Inhibition: A Deeper Look
The primary sulfonamide group (-SO₂NH₂) is the critical zinc-binding group (ZBG) for this class of inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[25][26]
The bromo-aryl portion of the molecule extends away from the active site, interacting with hydrophilic or hydrophobic residues lining the active site cavity. This "tail" is crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[25][27] The size, lipophilicity, and potential for halogen bonding of the bromine atom are key factors in this interaction.
The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide.
Antibacterial Agents
The historical foundation of sulfonamide therapy lies in its antibacterial action.[28][29] These compounds act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria.[16] Since humans obtain folic acid from their diet, this pathway provides a selective target. The aryl bromide can be incorporated to modulate the antibacterial spectrum and potency.
Conclusion and Future Perspectives
represent a highly valuable and versatile class of compounds for drug discovery and development. The aryl bromide is a key strategic element, providing a gateway for synthetic diversification while directly contributing to the molecule's physicochemical properties and potential for specific biological interactions. Future research will likely focus on leveraging the synthetic tractability of the aryl bromide to create novel, highly selective inhibitors for a range of therapeutic targets, from oncological pathways to emerging infectious diseases. The continued development of novel cross-coupling methodologies will further empower chemists to explore this rich chemical space with ever-increasing efficiency and precision.
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Hinsberg Test: Definition, Procedure, and Mechanism - Chemistry Learner. (2020, June 19). [Link]
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Hinsberg Test Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). [Link]
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Hinsberg Reagent And Test - Unacademy. [Link]
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Hinsberg Reagent: Preparation, Test, and Uses | Testbook.com. [Link]
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Hinsberg reaction - Wikipedia. [Link]
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Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6). [Link]
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Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. [Link]
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Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). [Link]
-
Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex. (2023, November 14). [Link]
-
Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC. [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC. [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. (2021, April 2). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. (2022, June 21). [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References - Taylor & Francis. [Link]
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A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024, June 15). [Link]
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Aryl Sulfonamides made easy | Sussex Drug Discovery Centre - WordPress.com. (2015, November 30). [Link]
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents | Journal of Medicinal Chemistry - ACS Publications. (2015, September 22). [Link]
-
Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. (2026, February 14). [Link]
-
Direct sulfonylation of anilines mediated by visible light - ResearchGate. (2017, November 7). [Link]
-
ANTIMICROBIAL SULFONAMIDE DRUGS. [Link]
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A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. [Link]
-
Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]
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Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9). [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). [Link]
-
Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - PMC. (2020, November 25). [Link]
-
Direct sulfonylation of anilines mediated by visible light - RSC Publishing. [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University. [Link]
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Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed. (2013, January 15). [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - Rsc.org. [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). [Link]
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Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst - MDPI. (2024, October 11). [Link]
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The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15). [Link]
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A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. [Link]
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Carbonic anhydrase inhibitor - Wikipedia. [Link]
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Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]
-
Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin and Various Benzenesulfonyl Chlorides. (2026, January 21). [Link]
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3-Bromo-N,2-dimethylbenzene-1-sulfonamide safety data sheet (SDS) and hazards
Technical Safety Monograph: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Document Control:
-
CAS Registry Number: 1863276-25-8[1]
-
Primary Application: Pharmaceutical Intermediate / Cross-Coupling Scaffold
Part 1: Executive Summary & Chemical Identity
Context for Drug Development: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is a specialized aryl bromide building block. Its structural value lies in the ortho-methyl group (providing steric influence) and the meta-bromine handle relative to the sulfonamide. This configuration is critical for synthesizing conformationally restricted sulfonamide antagonists via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 3-Bromo-N,2-dimethylbenzene-1-sulfonamide |
| CAS Number | 1863276-25-8 |
| Molecular Formula | C₈H₁₀BrNO₂S |
| Molecular Weight | 264.14 g/mol |
| SMILES | CN(S(=O)(=O)C1=C(C)C(Br)=CC=C1) |
| Predicted LogP | ~2.1 (Lipophilic, membrane permeable) |
| Physical State | Off-white to pale yellow crystalline solid |
Part 2: Hazard Identification & Toxicology (GHS)
Note: Specific toxicological data for this CAS is proprietary. The following hazard profile is derived via Read-Across Methodology using structural analogs (e.g., 4-bromo-N,3-dimethylbenzene-1-sulfonamide, CAS 923148-87-2).
GHS Classification
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement (H-Code) |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3][4][5][6] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[7][4][5][8] |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[7][4][5] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[7][9][4][5][8] |
Mechanistic Toxicology
-
Sulfonamide Hypersensitivity: While less reactive than sulfonyl chlorides, the sulfonamide moiety (
) can act as a hapten precursor if metabolically activated, posing a risk of delayed hypersensitivity (e.g., skin rash) in sensitized individuals. -
Brominated Aromatic Toxicity: Halogenated aromatics are generally lipophilic, facilitating absorption through the stratum corneum. The bromine substituent increases the molecular weight and lipophilicity, potentially extending half-life in lipid-rich tissues compared to non-halogenated analogs.
Part 3: Safe Handling & Synthesis Protocols
Engineering Controls
-
Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with a face velocity of >100 fpm.
-
Static Control: The crystalline powder may generate static charge. Use anti-static weighing boats and ground all metal spatulas.
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Respiratory | N95 (minimum) or P100 | Prevents inhalation of fine particulates (H335). |
| Hands | Nitrile (Double Gloved) | 0.11mm thickness provides >480 min break-through time for solid handling. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for fine powders that may bypass side shields. |
Synthesis & Reactivity Workflow
The following diagram illustrates the synthesis logic and potential degradation pathways. Understanding these pathways is crucial for safety (avoiding hydrolysis) and yield optimization.
Figure 1: Synthetic route via 2-Methylaniline showing critical intermediates and potential hydrolytic degradation pathway under acidic stress.
Part 4: Emergency Response & First Aid
Exposure Response Logic
This decision tree guides immediate action in the event of accidental exposure.
Figure 2: Triage protocol for acute exposure events.
Firefighting Measures
-
Suitable Media: Water spray, Dry chemical, Carbon dioxide (CO₂), or Alcohol-resistant foam.[10]
-
Specific Hazards: Combustion generates toxic fumes including Hydrogen Bromide (HBr) , Sulfur Oxides (SOx) , and Nitrogen Oxides (NOx) . Firefighters must wear self-contained breathing apparatus (SCBA) to prevent chemical pneumonitis from HBr inhalation.
Spill Cleanup
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don N95 respirator and nitrile gloves.
-
Containment: Do not dry sweep (creates dust). Use a HEPA-filter vacuum or wet-sweep method (dampen with inert absorbent).
-
Disposal: Collect in a sealed hazardous waste container labeled "Halogenated Organic Solid."
References
-
VulcanChem. (2023). Synthesis and Structural Elucidation of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. Retrieved from
-
PubChem. (2023). Compound Summary: 3-Bromobenzenesulfonamide (Analog Read-Across). National Library of Medicine. Retrieved from [4]
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-N,3-dimethylbenzene-1-sulfonamide. Retrieved from
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Brominated Sulfonamides Hazard Classification. Retrieved from [4]
-
BLD Pharm. (2023). Product Analysis: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS 1863276-25-8).[1] Retrieved from
Sources
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- 2. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1863276-25-8) for sale [vulcanchem.com]
- 3. 3-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 3335826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
Literature review of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide synthesis pathways
The following technical guide details the synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS 1863276-25-8), a critical scaffold in medicinal chemistry, particularly for BCL-2 inhibitors and other sulfonamide-based therapeutics.[1]
Executive Summary
The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide presents a specific regiochemical challenge: installing a sulfonamide moiety adjacent to a methyl group (position 1 and 2) while maintaining a bromine atom at the crowded 3-position.[1][2]
Literature analysis confirms that Direct Electrophilic Substitution (e.g., bromination of N,2-dimethylbenzenesulfonamide) is electronically favorable but sterically compromised, often leading to mixtures containing the 5-bromo isomer.[1] Therefore, the Modified Sandmeyer-Meerwein Pathway starting from 3-bromo-2-methylaniline is the industry-standard "Gold Route."[1] This pathway guarantees regiochemical integrity by utilizing a pre-functionalized aromatic core.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors: Methylamine and 3-Bromo-2-methylbenzenesulfonyl chloride .[1]
-
Disconnection: S–N bond.
-
Precursor 1: 3-Bromo-2-methylbenzenesulfonyl chloride (CAS 886501-61-7).[1][3]
-
Precursor 2: 3-Bromo-2-methylaniline (CAS 55289-36-6).[1][4][5]
Pathway Visualization
The following diagram illustrates the logical flow from commercially available starting materials to the target API intermediate.
Detailed Experimental Protocols
Phase 1: Synthesis of 3-Bromo-2-methylbenzenesulfonyl Chloride
Mechanism: Diazotization followed by Copper(II)-catalyzed chlorosulfonylation (Meerwein Reaction). Rationale: This method avoids the harsh conditions of direct chlorosulfonation (Chlorosulfonic acid), which would likely cause desulfonation or rearrangement due to steric crowding at the 1,2,3-positions.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 3-Bromo-2-methylaniline | 1.0 | Substrate |
| NaNO2 | 1.1 | Diazotizing Agent |
| HCl (conc.) | >3.0 | Acid Source |
| SO2 (gas or solution) | Excess | Sulfur Source |
| CuCl2 (cat.) | 0.05-0.1 | Radical Catalyst |
| Acetic Acid (Glacial) | Solvent | Solubilizer |
Step-by-Step Protocol
-
Diazotization:
-
Dissolve 3-bromo-2-methylaniline (10 g, 53.7 mmol) in a mixture of glacial acetic acid (40 mL) and conc. HCl (15 mL).
-
Cool the mixture to -5°C to 0°C using an ice-salt bath.
-
Add a solution of NaNO2 (4.1 g, 59 mmol) in water (10 mL) dropwise. Maintain temperature < 0°C.
-
Checkpoint: Stir for 30 mins. The solution should be clear/yellow (diazonium salt formed).
-
-
Meerwein Chlorosulfonylation:
-
In a separate vessel, saturate glacial acetic acid (50 mL) with SO2 gas (bubbling for 20-30 mins) or use a commercially available SO2/AcOH solution.
-
Add CuCl2[1]·2H2O (2.5 g) to the SO2 solution.
-
Transfer the cold diazonium salt solution slowly into the stirring SO2/CuCl2 mixture.
-
Observation: Nitrogen gas evolution (N2) will occur immediately.
-
-
Workup:
-
Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Pour the reaction mixture onto crushed ice (200 g).
-
The sulfonyl chloride will precipitate as an oil or solid. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash organic layer with cold water and brine. Dry over MgSO4.[6]
-
Yield: Expect ~65-75%.[2][7] Material is often used directly in Phase 2 without column chromatography to prevent hydrolysis.
-
Phase 2: Aminolysis to Target Sulfonamide
Mechanism: Nucleophilic Acyl Substitution (SnAc). Critical Control: Inverse addition is recommended to prevent the formation of bis-sulfonamides, although less likely with primary amines like methylamine compared to ammonia.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Sulfonyl Chloride (from Phase 1) | 1.0 | Electrophile |
| Methylamine (2M in THF) | 2.5 - 3.0 | Nucleophile |
| Triethylamine (TEA) | 1.5 | Acid Scavenger (Optional if excess MeNH2 is used) |
| THF or DCM | Solvent | Medium |
Step-by-Step Protocol
-
Setup:
-
Charge a flask with Methylamine (2M in THF) (3.0 equiv) and cool to 0°C .
-
-
Addition:
-
Completion:
-
Purification:
Process Workflow Diagram
The following diagram details the operational logic, including critical decision points and safety checks.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Diazotization Temp | < 5°C | Diazonium salts of electron-rich anilines are unstable.[1] Decomposition leads to phenols (via hydrolysis). |
| SO2 Saturation | Excess | Insufficient SO2 leads to the formation of the symmetrical sulfone (Ar-SO2-Ar) side product. |
| Water Content | Anhydrous (Phase 2) | Sulfonyl chlorides hydrolyze rapidly in the presence of water/base. Use dry THF/DCM for amination. |
| Regiochemistry | Pre-defined | Using the 3-bromo-2-methylaniline starting material locks the bromine position, eliminating the risk of 5-bromo isomer formation common in direct bromination routes.[1] |
References
-
VulcanChem. (n.d.). 3-Bromo-N,2-dimethylbenzene-1-sulfonamide Synthesis and Routes. Retrieved from
-
Organic Syntheses. (1921). Benzenesulfonyl Chloride (General Meerwein Procedure). Org. Synth. 1921, 1, 21; Coll.[1] Vol. 1, 84. Retrieved from
-
PubChem. (2025).[11] 3-Bromo-2-methylbenzenesulfonyl chloride (Compound Summary). Retrieved from
-
BLD Pharm. (2025). 3-Bromo-2-methylaniline (Starting Material Specs). Retrieved from
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1863276-25-8) for sale [vulcanchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 55289-36-6|3-Bromo-2-methylaniline|BLD Pharm [bldpharm.com]
- 5. 3-Bromo-2-methylaniline, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1863276-25-8|3-Bromo-N,2-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Introduction: The Strategic Value of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antimicrobial, anticancer, and antidiabetic drugs.[1][2][3] Its ability to act as a bioisostere for amide groups and participate in crucial hydrogen bonding interactions makes it a privileged scaffold in drug design.[4][5] 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is a versatile building block that combines this critical functional group with a synthetically tractable aryl bromide handle.
This molecule is particularly well-suited for palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the meta-sulfonamide group can facilitate the initial oxidative addition step, which is often rate-limiting, while the ortho-methyl group introduces steric influence that can be strategically leveraged.[6][7] The bromine atom provides a reliable reaction site for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[8]
This guide provides detailed application notes and validated protocols for four key palladium-catalyzed transformations using 3-Bromo-N,2-dimethylbenzene-1-sulfonamide: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Sonogashira Coupling, and the Heck Reaction. These protocols are designed for researchers, scientists, and drug development professionals seeking to diversify this core structure for applications in pharmaceutical and materials science.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in cross-coupling reactions. The following diagram outlines the key stages from reaction setup to product isolation.
Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[6][9] Its tolerance of diverse functional groups and the commercial availability of a vast library of boronic acids make it a first-choice reaction for creating biaryl structures.
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10] The choice of ligand is paramount; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective.[7][11] They promote the formation of a monoligated L₁Pd(0) species, which undergoes rapid oxidative addition, and facilitate the final, product-releasing reductive elimination step.[12] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[13]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide with phenylboronic acid.
Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (e.g., 5:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, phenylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene.
-
Add the degassed toluene/water solvent mixture to the reaction vessel via syringe.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data & Variations
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 (Est.) |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | >85 (Est.) |
| N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | >80 (Est.) |
| Methylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 65-75 (Est.) |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, coupling aryl halides with a vast range of nitrogen nucleophiles.[14][15] This reaction has revolutionized the synthesis of anilines, which are ubiquitous in pharmaceuticals and organic materials.[16][17]
Mechanistic Rationale
The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination.[14][18] The choice of base is critical; it must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to cause side reactions.[19] Sterically hindered, electron-rich biarylphosphine ligands are essential for promoting the challenging reductive elimination step to form the C-N bond.[18]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Amination with Morpholine
This protocol describes the C-N coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide with morpholine, a common secondary amine.
Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
To a glovebox or an argon-purged, oven-dried Schlenk tube, add NaOt-Bu.
-
Add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, Pd₂(dba)₃, and BrettPhos.
-
Seal the vessel. Add anhydrous, degassed toluene followed by morpholine via syringe.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is often complete in 2-8 hours.
-
Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Data & Variations
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | G3-XPhos (2) | - | LHMDS | Dioxane | 100 | >90 (Est.) |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | >85 (Est.) |
| Indole | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | >80 (Est.) |
| Benzamide | G4-BrettPhos (2) | - | K₂CO₃ | Dioxane | 110 | 70-80 (Est.) |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[20][21] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[22]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation with a copper(I)-acetylide species.[20] This key intermediate is generated in the copper cycle, where the copper(I) salt reacts with the terminal alkyne in the presence of an amine base. Reductive elimination from the palladium center yields the arylalkyne product and regenerates the Pd(0) catalyst.[20]
Figure 4: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Coupling with Phenylacetylene
This protocol outlines the reaction with phenylacetylene.
Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.06 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA), anhydrous and degassed
Procedure:
-
Add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, PdCl₂(PPh₃)₂, CuI, and PPh₃ to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine and phenylacetylene via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.
-
Monitor by TLC. Upon completion, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.
Data & Variations
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | >95 (Est.) |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 50 | >90 (Est.) |
| Propargyl alcohol | Pd(OAc)₂ (2), PPh₃ (4) | CuI (3) | Et₃N | Acetonitrile | 60 | >85 (Est.) |
| Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Piperidine | Toluene | 80 | >90 (Est.) |
Heck Reaction: C-C Vinylation
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically with high trans selectivity.[23][24] It is a powerful method for synthesizing substituted styrenes and cinnamates.
Mechanistic Rationale
The Heck catalytic cycle consists of oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[24] After oxidative addition of the aryl bromide to Pd(0), the alkene coordinates to the Pd(II) center. This is followed by syn-migratory insertion of the alkene into the palladium-aryl bond. A subsequent rotation around the C-C bond allows for syn-β-hydride elimination, which releases the vinylated product and forms a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.[24]
Sources
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- 4. Sulfonimidamides in Medicinal and Agricultural Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1863276-25-8) for sale [vulcanchem.com]
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- 19. jk-sci.com [jk-sci.com]
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- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Heck Reaction [organic-chemistry.org]
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The Strategic Synthesis of Biaryl Scaffolds from 3-Bromo-N,2-dimethylbenzene-1-sulfonamide: A Guide to Reagent Selection and Protocol Optimization
Introduction: The Enduring Importance of Biaryl Moieties
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the continuous need for robust and versatile synthetic methodologies for its construction. The palladium-catalyzed cross-coupling reaction has emerged as the preeminent tool for forging carbon-carbon bonds between sp²-hybridized centers, offering a powerful platform for the synthesis of complex biaryl compounds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of reagents and the implementation of protocols for the conversion of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide into a diverse range of biaryl compounds. The inherent steric hindrance and electronic nature of this substrate present unique challenges and opportunities, which will be addressed through a comparative analysis of leading cross-coupling technologies.
Understanding the Substrate: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
The successful functionalization of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide hinges on a clear understanding of its structural and electronic properties. The molecule possesses a sterically encumbered aryl bromide, with methyl and N-methylsulfonamide groups flanking the bromine atom. The sulfonamide group is generally considered meta-directing, influencing the regiochemistry of its synthesis.[3] The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, serving as an excellent electrophilic partner.[3]
Synthesis Snapshot: The preparation of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide can be achieved through several routes, with a common approach involving the bromination of 2-methylaniline, followed by sulfonation and N-methylation. This multi-step synthesis underscores the value of efficient subsequent cross-coupling reactions to maximize the utility of this building block.[3]
A Comparative Overview of Key Cross-Coupling Strategies
While numerous palladium-catalyzed cross-coupling reactions exist, four principal methods stand out for their broad applicability and tolerance of diverse functional groups: the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. The choice of method often depends on the nature of the coupling partner, functional group compatibility, and considerations of reagent toxicity and availability.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |
| Suzuki-Miyaura | Organoboron (Boronic acids, esters, trifluoroborates) | Low toxicity of boron byproducts, high functional group tolerance, commercial availability of reagents.[4][5] | Boronic acids can be prone to protodeboronation, especially with heteroaryl substrates.[6][7] |
| Negishi | Organozinc | High reactivity, excellent functional group tolerance, effective for sterically hindered substrates.[8][9][10] | Organozinc reagents are moisture-sensitive and often prepared in situ. |
| Stille | Organotin (Organostannanes) | Air and moisture stable reagents, broad scope of compatible functional groups.[11][12][13] | High toxicity of organotin compounds and byproducts.[14] |
| Hiyama | Organosilicon (Organosilanes, silanols) | Low toxicity, stability of reagents, environmentally benign silicon byproducts.[1][15] | Often requires an activating agent (e.g., fluoride or base) to facilitate transmetalation.[15] |
Mechanistic Underpinnings: The Palladium Catalytic Cycle
All four of these powerful reactions proceed through a similar catalytic cycle, which is fundamental to understanding reaction optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Reagents and Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Arylboronic acid or Aryltrifluoroborate salt (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 1-5 mol%) [16] * Phosphine ligand (e.g., SPhos, XPhos, RuPhos; 1.2-2.4 equiv relative to Pd) [6][7] * Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, often with water as a co-solvent)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, the arylboronic acid/ester, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expert Insights:
-
For challenging couplings, consider using a modern palladium precatalyst, such as G3 or G4 Buchwald precatalysts, which form the active Pd(0) species more readily. [16][17]* The choice of base is crucial; K₃PO₄ is often effective for sterically hindered substrates.
-
Thorough degassing of solvents is essential to prevent oxidation of the catalyst and phosphine ligands.
Negishi Coupling: Harnessing the Power of Organozincs
The Negishi coupling is highly effective for constructing sterically congested biaryls due to the high reactivity of organozinc reagents. [9][10]These reagents are typically prepared in situ from the corresponding aryl halide, making this a versatile method.
Protocol: Negishi Coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Reagents and Materials:
-
Aryl halide (for organozinc preparation, 1.2 equiv)
-
Activated Zinc dust (1.5 equiv)
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃; 2-5 mol%)
-
Phosphine ligand (e.g., P(t-Bu)₃, SPhos; 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
-
Procedure:
-
Preparation of the Organozinc Reagent: In a separate flame-dried flask under an inert atmosphere, add the aryl halide and anhydrous THF. Add activated zinc dust and stir the mixture at room temperature or with gentle heating until the zinc has been consumed (as indicated by the disappearance of the metal).
-
Coupling Reaction: In another oven-dried reaction vessel, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed solvent.
-
Transfer the freshly prepared organozinc solution to the reaction vessel via cannula.
-
Stir the reaction at room temperature or heat as necessary (typically 40-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extraction as described for the Suzuki-Miyaura coupling.
-
Purify the product by column chromatography.
-
Expert Insights:
-
The activation of zinc dust is critical for the successful formation of the organozinc reagent. This can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
The use of ligands like CPhos has been shown to be particularly effective in suppressing side reactions in Negishi couplings of secondary alkylzinc halides, a principle that can be extended to sterically demanding aryl couplings. [9][10]
Stille Coupling: A Robust Method with Stability Advantages
The Stille coupling utilizes organostannanes, which are notable for their stability to air and moisture, making them easier to handle than many other organometallic reagents. [11][12]However, the high toxicity of tin compounds necessitates careful handling and purification to remove tin byproducts.
Protocol: Stille Coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Reagents and Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Arylstannane (1.1-1.3 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃; 1-5 mol%)
-
Optional: Ligand (e.g., PPh₃, AsPh₃)
-
Optional: Additive (e.g., CuI, LiCl)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, the arylstannane, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, the crude mixture can be treated with a saturated aqueous solution of KF, which precipitates the tin as a fluoride salt that can be filtered off.
-
Perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
-
Expert Insights:
-
The addition of stoichiometric amounts of CuI can significantly accelerate the rate of Stille couplings. [18]* The use of a fluoride source for workup is a common and effective method for removing tin residues.
Hiyama Coupling: A Greener Alternative
The Hiyama coupling employs organosilanes, which are attractive due to their low cost, low toxicity, and the environmentally benign nature of the silicon byproducts. [15][19]A key feature of this reaction is the need for an activator, typically a fluoride source or a base, to generate a hypervalent silicon species that is active in the transmetalation step. [15] Protocol: Hiyama Coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Reagents and Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Arylsilane (e.g., aryltrimethoxysilane, aryltriethoxysilane; 1.5-2.0 equiv) [20][21] * Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂; 2-5 mol%)
-
Activator (e.g., TBAF, CsF, K₃PO₄, NaOH; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, Toluene)
-
-
Procedure:
-
To an oven-dried reaction vessel, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, the arylsilane, the palladium catalyst, and the activator.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture (typically 60-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with water.
-
Perform an aqueous workup and extraction.
-
Purify the product by column chromatography.
-
Expert Insights:
-
The "fluoride-free" Hiyama coupling, which utilizes a strong base like NaOH in an aqueous medium, can be an effective and more economical alternative. [15]* The nature of the substituents on the silicon atom of the organosilane can significantly impact reactivity; alkoxy or other leaving groups are generally more effective than alkyl groups. [15]
Troubleshooting Common Issues in Cross-Coupling Reactions
Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature, incorrect base/solvent combination. | Use a fresh, high-quality palladium precatalyst and ligand. Ensure solvents are anhydrous and thoroughly degassed. Screen different bases and solvents. Increase reaction temperature. |
| Homocoupling of Organometallic Reagent | Presence of oxygen, slow oxidative addition. | Thoroughly degas the reaction mixture. Use a more active catalyst/ligand system to promote faster cross-coupling. |
| Protodeboronation (Suzuki) | Unstable boronic acid, prolonged reaction time at high temperature. | Use the corresponding trifluoroborate salt or boronic ester. Use milder reaction conditions (lower temperature, shorter reaction time). |
| Dehalogenation of Aryl Bromide | Presence of a hydride source (e.g., certain bases or solvents). | Switch to a non-hydridic base (e.g., K₃PO₄, CsF). Use an aprotic solvent. |
Conclusion
The conversion of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide to biaryl compounds is a readily achievable transformation through the strategic application of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings each offer a unique set of advantages and considerations. The selection of the optimal method will depend on the specific synthetic goals, the nature of the desired coupling partner, and laboratory capabilities. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as the choice of catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges posed by this sterically hindered substrate and unlock its potential for the synthesis of novel and valuable biaryl compounds.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(38), 12613–12615. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Li, G., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]
-
Campeau, L. C., et al. (2008). A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives. Tetrahedron Letters, 49(36), 5249-5252. [Link]
-
Shaikh, A. A., et al. (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 2(23), 6743-6766. [Link]
-
Lee, J. Y., & Fu, G. C. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(19), 5616–5617. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(30), 10974–10977. [Link]
-
Zhang, L., et al. (2016). A Well-Defined {[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2} Complex Catalyzed Hiyama Coupling of Aryl Bromides with Arylsilanes. Molecules, 21(8), 987. [Link]
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Sivakumar, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5649. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(24), 9843–9849. [Link]
-
Denmark, S. E., & Smith, R. C. (2018). General conditions for the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes. Poster Presentation. [Link]
-
Sivakumar, S., et al. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Arkivoc, 2022(8), 295-316. [Link]
-
Dherange, B. D., et al. (2017). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. Organic Letters, 19(21), 5768–5771. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 73(8), 3218–3221. [Link]
-
Zhang, L., et al. (2016). A Well-Defined {[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2} Complex Catalyzed Hiyama Coupling of Aryl Bromides with Arylsilanes. Semantic Scholar. [Link]
-
Sivakumar, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI. [Link]
-
Uozumi, Y., et al. (2017). Scope of Aryl Bromides. [a] [a] Reaction conditions: 1 (2.5×10⁻⁶ mmol),... ResearchGate. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]
-
J&K Scientific LLC. (2025). Stille Cross-Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3128–3140. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]
-
Reeves, J. T., et al. (2018). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Catalysis, 8(1), 589–598. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
-
Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Li, G., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3324. [Link]
-
Wang, D. H., & Wasa, M. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research, 51(11), 2838–2849. [Link]
-
Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338–16431. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Introduction: Accelerating Sulfonamide Synthesis with Microwave Technology
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The synthesis of specific sulfonamide derivatives, such as 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, is of significant interest to researchers in drug discovery and development. Traditional synthetic methods often involve lengthy reaction times and can lead to the formation of impurities.[2] Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the direct interaction of microwave energy with polar molecules to achieve rapid and uniform heating.[3][4][5] This technology dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[6] This application note provides a detailed protocol for the efficient synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide utilizing microwave irradiation, a method that aligns with the principles of green chemistry by minimizing energy consumption and reaction time.[3][4]
Reaction Scheme
The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is typically achieved through the reaction of 3-Bromo-2-methylbenzenesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfonyl group is effectively accelerated by microwave energy.
-
Reactant A: 3-Bromo-2-methylbenzenesulfonyl chloride
-
Reactant B: Methylamine (often as a solution in a suitable solvent)
-
Product: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Byproduct: Hydrochloric acid (neutralized by excess amine or an added base)
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number | Notes |
| 3-Bromo-2-methylbenzenesulfonyl chloride | ≥98% | Commercially Available | 886501-61-7 | Store under inert gas at 2-8°C.[7] |
| Methylamine solution | 40% in H₂O or 2.0 M in THF | Acros Organics, et al. | 74-89-5 | Highly flammable and corrosive. Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich, et al. | 75-09-2 | Used as the reaction solvent. |
| Saturated Sodium Bicarbonate Solution | For aqueous work-up. | |||
| Anhydrous Magnesium Sulfate | For drying the organic layer. |
Equipment
-
Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover)
-
Microwave reaction vials (10 mL) with caps
-
Magnetic stir bars
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol: Microwave-Assisted Synthesis
This protocol outlines the step-by-step procedure for the synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide using a dedicated microwave synthesizer.
Step 1: Reagent Preparation
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 3-Bromo-2-methylbenzenesulfonyl chloride (1.0 mmol, 269.55 mg) in anhydrous dichloromethane (4 mL).
-
Add a solution of methylamine (2.5 mmol, 2.5 equivalents) to the reaction vial. Note: Using a solution of methylamine in THF is often preferred to minimize the presence of water, which can hydrolyze the sulfonyl chloride.
Step 2: Microwave Irradiation
-
Securely cap the reaction vial.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Absorption Level: High
-
Stirring: On
-
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis.
Expected Results and Discussion
This microwave-assisted protocol is anticipated to produce 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in high yield and purity within a significantly reduced timeframe compared to conventional heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10 minutes |
| Typical Yield | 60-80% | >90% |
| Purity (crude) | Often requires purification | Generally high |
| Energy Consumption | High | Low[3][6] |
The enhanced reaction rate observed under microwave irradiation is attributed to the efficient and direct heating of the polar reactants and solvent, leading to a rapid increase in the internal temperature of the reaction mixture.[3][5] This localized superheating accelerates the nucleophilic attack of the methylamine on the electrophilic sulfur atom of the sulfonyl chloride. The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.
Safety Precautions
-
3-Bromo-2-methylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methylamine is a flammable and corrosive gas/liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Microwave reactions are conducted in sealed vials under pressure. Ensure that the reaction vials are not overfilled and are properly sealed to prevent explosions. Always follow the safety guidelines provided by the microwave synthesizer manufacturer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure accurate measurement of reagents. |
| Hydrolysis of sulfonyl chloride | Use anhydrous solvent and fresh methylamine solution. | |
| Impure Product | Side reactions | Optimize reaction temperature. Purify the crude product using column chromatography. |
| Unreacted starting material | Increase the equivalents of methylamine. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and greener alternative for the preparation of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide.[3] This protocol offers significant advantages in terms of reaction time, product yield, and energy efficiency, making it a valuable tool for researchers in the field of medicinal chemistry and drug development. The detailed methodology and discussion provided herein serve as a comprehensive guide for the successful implementation of this advanced synthetic technique.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research Square.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Specific effects of microwave. (n.d.). Solid supported reaction.
- Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Medicinal Chemistry.
- 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. (n.d.). Vulcanchem.
- Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. (2023). Phosphorus, Sulfur, and Silicon and the Related Elements.
- An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. (2025). Request PDF on ResearchGate.
- Microwave-assisted synthesis and bioevaluation of new sulfonamides. (n.d.). National Institutes of Health.
- 3-BROMO-2-METHYL-BENZENESULFONYL CHLORIDE 886501-61-7 wiki. (n.d.). Guidechem.
- Microwave-assisted synthesis and bioevaluation of new sulfonamides. (2026). ResearchGate.
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Application Note: Functionalization of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in Drug Discovery
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the practical utility of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide as a privileged scaffold in the synthesis of Nav1.7 inhibitors and GPCR modulators.
Abstract & Chemical Profile
3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8) is a high-value building block characterized by a "tri-vector" reactivity profile.[1] It serves as a critical intermediate for synthesizing sulfonamide-based ion channel blockers (e.g., Nav1.7, Nav1.8) and SREBP inhibitors .
The molecule features three distinct structural elements that dictate its synthetic utility:
-
3-Bromo Handle: Enables orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Methyl Group: Provides steric bulk that induces conformational lock (atropisomerism) in biaryl systems, improving metabolic stability and selectivity.
-
N-Methyl Sulfonamide: A validated pharmacophore that acts as a hydrogen bond donor/acceptor while modulating lipophilicity (
).
Chemical Specification
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-N,2-dimethylbenzene-1-sulfonamide | Alternate: 3-Bromo-2-methyl-N-methylbenzenesulfonamide |
| Molecular Formula | ||
| Molecular Weight | 264.14 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility | DMSO, DMF, DCM, MeOH | Low solubility in water/hexanes |
| pKa (Calc) | ~10.5 - 11.0 (Sulfonamide NH) | Weakly acidic; deprotonates with strong bases |
Synthetic Strategy & Reactivity Logic
The primary challenge in utilizing this scaffold is the steric hindrance imposed by the 2-methyl group adjacent to the reaction center (C3-Br) and the sulfonamide moiety. Furthermore, the acidic N-H proton requires careful base selection during catalysis to prevent catalyst poisoning or side reactions.
Core Transformation Workflow
The following diagram illustrates the divergent synthesis pathways from the core intermediate.
Caption: Divergent synthetic pathways utilizing 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. Pathway A is the primary route for biaryl ether pharmacophores.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: To couple the intermediate with an aryl boronic acid, overcoming the steric hindrance of the ortho-methyl group. Mechanism: The electron-withdrawing sulfonamide group facilitates oxidative addition, but the 2-methyl group slows down transmetalation. High-activity ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (dppf) are required.
Materials
-
Limiting Reagent: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(0.05 equiv) or + SPhos -
Base:
(2.5 equiv) — Note: Carbonate is preferred over alkoxides to avoid deprotonating the sulfonamide NH excessively. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Intermediate (264 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and
(345 mg, 2.5 mmol). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with nitrogen or argon for 5 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) quickly under an inert atmosphere. Seal the vial. -
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.[2]
-
Checkpoint: The reaction is complete when the starting bromide (
264/266) is consumed.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Insight: If the reaction is sluggish due to the steric bulk of the boronic acid, switch to
Protocol B: Buchwald-Hartwig Amination
Objective: To introduce an amine at the 3-position.
Challenge: The sulfonamide N-H (
Materials
-
Limiting Reagent: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst:
(0.02 equiv) -
Ligand: XPhos or BrettPhos (0.04 equiv)
-
Base:
(3.0 equiv) — Note: Use Cesium Carbonate (weaker base) instead of Sodium tert-butoxide to minimize sulfonamide interference. -
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and Ligand in the solvent and stir for 10 mins at RT to generate the active catalyst species. -
Reaction Assembly: Add the Intermediate , Amine , and
to the reaction vessel. -
Execution: Add the catalyst solution to the vessel. Seal and heat to 100°C for 12–24 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via reverse-phase preparative HPLC if the product is polar.
Quality Control & Characterization
To ensure the integrity of the synthesized intermediates, the following QC parameters must be met.
| Technique | Parameter | Expected Observation / Criteria |
| HPLC | Purity | |
| 1H NMR | Identity | Aryl-Me: Singlet |
| LC-MS | Identity |
Troubleshooting NMR: The 2-methyl group often causes distinct shifts in the aromatic protons. In the starting material, the protons at positions 4, 5, and 6 will appear as a multiplet or distinct doublets/triplets depending on the field strength.
Safety & Handling
-
Sulfonamide Sensitivity: While stable, sulfonamides can cause severe allergic reactions in sensitized individuals. Handle in a fume hood with proper PPE (gloves, lab coat, goggles).
-
Brominated Compounds: Generally toxic and potential environmental hazards. Dispose of aqueous waste containing Palladium and Bromide in appropriate heavy metal waste streams.
References
-
VulcanChem. (n.d.). 3-Bromo-N,2-dimethylbenzene-1-sulfonamide - Product Profile and Synthesis. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link
-
Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents (US10745392B2). Retrieved from
Sources
Application Note: Purification of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide via Crystallization
This Application Note is designed for researchers and process chemists requiring high-purity 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8). The protocols below prioritize reproducibility, impurity rejection, and yield optimization.
-Alkyl SulfonamidesIntroduction & Compound Profile
3-Bromo-N,2-dimethylbenzene-1-sulfonamide is a functionalized sulfonamide scaffold often employed as an intermediate in the synthesis of bioactive small molecules. Structurally, it possesses a lipophilic bromotoluene core and a polar
The
Target Physicochemical Profile
| Property | Value / Characteristic |
| Molecular Formula | |
| Molecular Weight | ~278.15 g/mol |
| Predicted Melting Point | 60–85 °C (Estimate based on analogs [1, 2]) |
| Solubility (High) | Ethyl Acetate, DCM, Acetone, THF |
| Solubility (Moderate) | Ethanol, Methanol, Isopropanol |
| Solubility (Low) | Water, Hexanes, Heptane |
| Key Impurities | 3-Bromo-2-methylbenzenesulfonic acid (hydrolysis product), residual methylamine salts. |
Pre-Crystallization Assessment: Solubility Screening
Before committing to a bulk batch, perform this rapid solubility screen to determine the optimal solvent system for your specific crude purity.
Solubility Decision Tree (Graphviz)
Caption: Decision logic for selecting the crystallization solvent based on initial solubility behavior.
Detailed Experimental Protocols
Protocol A: Ethanol/Water Recrystallization (Standard)
Best for: Removing polar impurities (salts, sulfonic acids) and general purification.
Mechanism: This method utilizes the steep solubility curve of sulfonamides in ethanol while using water as an anti-solvent to force precipitation upon cooling.
Materials:
-
Crude 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Solvent: Ethanol (95% or absolute)[1]
-
Anti-solvent: Deionized Water
-
Equipment: Hot plate, magnetic stirrer, Erlenmeyer flask, Büchner funnel.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum Ethanol (approx. 3-5 mL per gram of solid).
-
Heating: Heat the mixture to near reflux (~75°C) with gentle stirring.
-
Note: If solids remain after 10 minutes, add more Ethanol in small increments (0.5 mL) until fully dissolved.
-
-
Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, perform a hot filtration through a pre-warmed glass frit.
-
Nucleation Point: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add one drop of Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Critical: Do not plunge into ice immediately; this causes oiling out.
-
-
Final Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water.
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Ethyl Acetate/Heptane (High Purity)
Best for: Highly lipophilic crude samples or if Protocol A results in oiling out.
Mechanism: Ethyl Acetate (EtOAc) is an excellent solvent for the brominated aromatic core. Heptane acts as a non-polar anti-solvent. This system is superior for rejecting non-polar by-products.
Step-by-Step Procedure:
-
Dissolution: Dissolve crude material in EtOAc (approx. 2 mL per gram) at 50-60°C.
-
Anti-solvent Addition: Remove from heat. Slowly add Heptane (or Hexanes) down the side of the flask until the solution becomes slightly cloudy.
-
Re-dissolution: Re-heat briefly to clear the solution.
-
Seeding (Highly Recommended): As the solution cools to ~40°C, add a few seed crystals of pure product. This prevents super-saturation and oiling out.
-
Growth: Let stand undisturbed at room temperature for 2-3 hours.
-
Filtration: Collect crystals via vacuum filtration. Wash with 10% EtOAc in Heptane.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
-methyl sulfonamides often separate as an oil rather than a crystal because their melting points are depressed by impurities and the solvent mixture.Corrective Actions:
-
Seeding: Always keep a small amount of pure crystal to "seed" future batches. Add seeds at 5-10°C below the saturation temperature.
-
Slower Cooling: Wrap the flask in a towel or place it in a warm water bath that cools naturally to room temperature.
-
Trituration: If an oil forms, decant the solvent and add fresh cold Hexane. Scratch the oil with a glass rod to induce solidification.
Impurity Purging Logic[2]
-
If acidic impurities persist (Sulfonic acid): Wash the organic solution with 1M
before attempting crystallization. -
If colored impurities persist: Use activated charcoal during the hot dissolution step (Protocol A), stirring for 5 minutes before hot filtration.
Process Validation (Diagram)
To ensure the protocol is working, the process flow must be validated by analytical checkpoints.
Caption: Workflow for isolation and analytical validation of the purified sulfonamide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236314, 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Purification: Tips and Tricks for Recrystallization. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthetic outcomes.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Overall Yield of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Question: My final yield of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis can stem from inefficiencies at each stage. The synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide typically proceeds through two main routes, each with potential pitfalls.
Route 1: Bromination of 2-Methylaniline followed by Sulfonylation and N-methylation. This route is often preferred due to potentially higher yields, reportedly in the range of 65-75%, as it can reduce steric hindrance during the bromination step[1].
Route 2: Sulfonylation of o-Toluidine, followed by N-methylation and then Bromination.
Let's break down the troubleshooting for each critical step:
Step A: Bromination of 2-Methylaniline
-
Potential Problem: Poor regioselectivity, leading to a mixture of brominated isomers and di-brominated products. The amino group is a strong activating ortho-, para-director.
-
Causality: The directing effects of the amino and methyl groups can lead to bromination at multiple positions on the aromatic ring.
-
Solution:
-
Protect the Amine: Acetylation of the amino group to form 2-acetamidotoluene moderates its activating effect and provides steric bulk, favoring para-bromination. The acetyl group can be removed by hydrolysis after bromination.
-
Choice of Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control over the reaction compared to liquid bromine[1]. A practical procedure for regioselective bromination of anilines has been developed using NaBr and Na2S2O8 in the presence of a catalytic amount of CuSO4·5H2O[2].
-
Reaction Conditions: Carefully control the temperature, as higher temperatures can lead to over-bromination.
-
Step B: Sulfonylation of 3-Bromo-2-methylaniline
-
Potential Problem: Incomplete reaction or formation of side products.
-
Causality: The electron-withdrawing nature of the bromine atom can slightly deactivate the ring, making the subsequent sulfonation or chlorosulfonation more challenging. The sulfonyl chloride intermediate is also susceptible to hydrolysis.
-
Solution:
-
Use of Chlorosulfonic Acid: A common method involves reacting 3-bromo-2-methylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride[1]. This is a vigorous reaction that must be performed at low temperatures (typically 0-5 °C) to control the evolution of HCl gas and prevent side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of chlorosulfonic acid and the resulting sulfonyl chloride[3].
-
Step C: Reaction of 3-Bromo-2-methylbenzenesulfonyl chloride with Dimethylamine
-
Potential Problem: Low conversion to the final sulfonamide.
-
Causality: The reactivity of the sulfonyl chloride with the amine is crucial. The amine's nucleophilicity and the stability of the sulfonyl chloride are key factors[3][4]. The HCl generated during the reaction can protonate the amine, rendering it non-nucleophilic and halting the reaction[3][5].
-
Solution:
-
Base Selection: The presence of a base is critical to neutralize the HCl byproduct[3]. Tertiary amines like triethylamine or pyridine are commonly used. An excess of the amine reactant can also serve as the base. A study on sulfonamide synthesis found that using lithium hydroxide monohydrate (LiOH·H2O) as a base at 0–5°C can lead to excellent yields in a very short time[6].
-
Solvent Choice: Polar aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran are generally suitable for this reaction as they can solvate the reactants and stabilize intermediates[5].
-
Stoichiometry: Use a slight excess of dimethylamine to ensure complete conversion of the sulfonyl chloride.
-
Issue 2: Difficulty in Purifying the Final Product
Question: I am struggling to obtain a pure sample of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. What are the common impurities and the best purification methods?
Answer: Purification challenges often arise from unreacted starting materials, side products from competing reactions, or degradation products.
-
Common Impurities:
-
Unreacted 3-Bromo-2-methylaniline: Can be carried through the synthesis.
-
3-Bromo-2-methylbenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride intermediate.
-
Isomeric products: If bromination was not perfectly regioselective.
-
Di-brominated species: From over-bromination.
-
-
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. A suitable solvent system must be determined empirically. Common solvents for recrystallization of sulfonamides include ethanol or mixtures of ethanol and water[7].
-
Column Chromatography: Silica gel chromatography is a highly effective method for separating the desired product from impurities with different polarities. A gradient of ethyl acetate in hexane is a common mobile phase for separating sulfonamides[8].
-
Acid-Base Extraction: To remove unreacted amine, the crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The sulfonamide product will remain in the organic layer, while the protonated amine will move to the aqueous layer. To remove the sulfonic acid impurity, a wash with a dilute base solution (e.g., saturated sodium bicarbonate) can be employed.
-
Issue 3: Inconsistent Reaction Times and Incomplete Conversion
Question: The reaction of the sulfonyl chloride with dimethylamine is sluggish and often incomplete, even after extended reaction times. Why is this happening?
Answer: Several factors can contribute to slow or incomplete reactions in sulfonamide formation.
-
Causality and Solutions:
-
Poor Quality of Sulfonyl Chloride: The 3-bromo-2-methylbenzenesulfonyl chloride intermediate is moisture-sensitive. If it has hydrolyzed to the sulfonic acid, it will not react with the amine[3]. It is often best to use the sulfonyl chloride immediately after its preparation.
-
Insufficient Base: As mentioned, neutralizing the generated HCl is critical. If the base is not efficient or is present in insufficient quantity, the reaction will stall as the amine is protonated[3]. Ensure at least two equivalents of a suitable base like triethylamine are used.
-
Steric Hindrance: While less of an issue with dimethylamine, more sterically hindered amines can react slowly. In such cases, gentle heating may be required to drive the reaction to completion[3].
-
Temperature Control: While some reactions require heat, excessive temperatures can lead to decomposition of the sulfonyl chloride. For the reaction with dimethylamine, starting at a low temperature (0 °C) and gradually warming to room temperature is a good strategy.
-
II. Frequently Asked Questions (FAQs)
Synthesis Pathway
Q1: What is the most reliable synthetic route to prepare 3-Bromo-N,2-dimethylbenzene-1-sulfonamide with high purity?
A1: While multiple routes exist, a generally reliable approach involves the bromination of 2-methylaniline, followed by diazotization and conversion to the sulfonyl chloride, and finally reaction with dimethylamine. This route can offer good control over the introduction of the functional groups and may lead to higher overall yields[1]. An alternative is the direct chlorosulfonation of 3-bromo-2-methylaniline. The choice of route can depend on the availability of starting materials and the specific experimental capabilities of the laboratory.
Reaction Mechanisms and Conditions
Q2: What is the mechanism of the reaction between a sulfonyl chloride and an amine?
A2: The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion, being a good leaving group, is then eliminated, and a proton is lost from the nitrogen to yield the stable sulfonamide[5].
Q3: Why is an excess of a base often used in the final step of sulfonamide synthesis?
A3: An excess of a non-nucleophilic base, such as triethylamine or pyridine, serves two primary purposes. First, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This is crucial because if the HCl is not neutralized, it will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction[3]. Second, an excess of base can help to drive the reaction to completion according to Le Chatelier's principle.
Analytical Characterization
Q4: What are the key analytical techniques to confirm the structure and purity of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide?
A4: A combination of spectroscopic and chromatographic methods is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the N-methyl protons, and the aromatic methyl protons. Expected chemical shifts for a similar compound are: Ar-CH₃ at ~δ 2.35 ppm, N-CH₃ at ~δ 2.98 ppm, and aromatic protons in the range of δ 7.25–7.55 ppm[1].
-
¹³C NMR: Will confirm the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: Will show strong absorption bands characteristic of the sulfonamide group, typically around 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch)[1].
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): These techniques are crucial for assessing the purity of the final product. The presence of a single major peak or spot indicates high purity[9].
III. Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Key Steps
| Step | Reactants | Solvent | Base | Temperature | Time | Expected Yield |
| Bromination | 2-Methylaniline, NBS | Acetonitrile | - | Room Temp | 2-4 h | 80-90% |
| Chlorosulfonation | 3-Bromo-2-methylaniline, Chlorosulfonic acid | Neat | - | 0-5 °C | 1-2 h | 70-80% |
| Sulfonamide Formation | 3-Bromo-2-methylbenzenesulfonyl chloride, Dimethylamine | Dichloromethane | Triethylamine (2.2 eq) | 0 °C to RT | 2-3 h | 85-95% |
Detailed Protocol: Synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Step 1: Synthesis of 3-Bromo-2-methylaniline [10]
-
To a solution of 2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-2-methylbenzene-1-sulfonyl chloride
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas.
-
To a flask equipped with a dropping funnel and a gas outlet, add chlorosulfonic acid (3.0 eq) and cool to 0 °C in an ice bath.
-
Slowly add 3-bromo-2-methylaniline (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which should be used immediately in the next step.
Step 3: Synthesis of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Dissolve the crude 3-bromo-2-methylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.2 eq) followed by a solution of dimethylamine (2.0 M in THF, 1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
IV. Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing the root causes of low yield.
Synthetic Pathway of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Caption: The synthetic route to the target compound.
V. References
-
Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). Vertex AI Search. Retrieved from
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide - 1863276-25-8 - Vulcanchem. Vulcanchem. Retrieved from
-
US2777844A - Sulfonamide purification process - Google Patents. Google Patents. Retrieved from
-
optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. Benchchem. Retrieved from
-
What is 3-Bromo-2-methylaniline and how is it synthesized? - FAQ - Guidechem. (2023, July 29). Guidechem. Retrieved from
-
Preparation of sulfonamides from N-silylamines - PMC. PMC. Retrieved from
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. Benchchem. Retrieved from
-
How does Ethyl Sulfonyl Chloride react with amines? - Blog. (2025, December 3). Blog. Retrieved from
-
A Practical Procedure for Regioselective Bromination of Anilines. (2021, April 7). Thieme Connect. Retrieved from
-
20.6: Reactions of Amines - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. Retrieved from
Sources
- 1. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (1863276-25-8) for sale [vulcanchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 6. tandfonline.com [tandfonline.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [wap.guidechem.com]
Troubleshooting solubility issues with 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in DMSO
Executive Summary & Physicochemical Profile[2][3]
Welcome to the Technical Support Center. You are likely encountering difficulties solubilizing 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in Dimethyl Sulfoxide (DMSO), or maintaining it in solution during aqueous dilution.
This compound presents a specific physicochemical profile that drives its solubility behavior. It is a secondary sulfonamide with a lipophilic bromine substituent and an ortho-methyl group.[1]
| Property | Value (Approx.) | Implication for Solubility |
| LogP | ~2.8 | Moderately lipophilic.[1][2] Low aqueous solubility; prefers organic solvents.[1] |
| H-Bond Donors | 1 (N-H) | Capable of intermolecular hydrogen bonding, potentially leading to crystal lattice stability (harder to dissolve).[1] |
| Sterics | 1,2,3-substitution | The ortho-methyl (pos 2) and meta-bromo (pos 3) crowd the sulfonamide (pos 1), potentially slowing solvation kinetics.[1] |
| pKa | ~10–11 | Weakly acidic.[1] Remains neutral (uncharged) at physiological pH, limiting aqueous solubility. |
Diagnostic Troubleshooting Flowchart
Use this logic tree to identify the root cause of your solubility failure.
Figure 1: Decision matrix for diagnosing solubility failures based on observation timing.
Scenario A: The Compound Won't Dissolve in Pure DMSO
If you see solid particles floating in your 100% DMSO stock solution, do not proceed to biological assays. The concentration is unknown.
Root Cause 1: Hygroscopic "Wet" DMSO
DMSO is highly hygroscopic.[1][3] It can absorb up to 10% water by weight from the atmosphere if left uncapped.
-
Mechanism: 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is hydrophobic (LogP ~2.8).[1][2] Water acts as an antisolvent .[1] As water content in DMSO rises, the solubility of lipophilic compounds decreases exponentially [1].
-
Validation: Freezing point depression. Pure DMSO freezes at 18.5°C. "Wet" DMSO freezes at significantly lower temperatures.[1] If your DMSO is liquid in a cold room (4°C), it is heavily contaminated with water.
-
Protocol:
Root Cause 2: Thermodynamic vs. Kinetic Solubility
The crystalline lattice of sulfonamides can be stable due to intermolecular hydrogen bonding (Sulfonyl oxygen to Amide hydrogen).
-
Mechanism: The energy required to break the crystal lattice is high. The compound is thermodynamically soluble, but kinetically slow to dissolve.
-
Protocol:
-
Sonication: Sonicate the vial in a water bath at 40–50 kHz for 10–15 minutes. This provides the mechanical energy to break crystal aggregates.
-
Heat: Warm the solution to 37°C (physiological temp) or up to 50°C briefly. Solubility is temperature-dependent.[1][4]
-
Vortex: Vortex vigorously for 60 seconds after heating.
-
Scenario B: Precipitation Upon Dilution (The "Crash Out")[6]
This is the most common issue. Your stock is clear, but adding it to cell culture media or buffer turns the solution cloudy (milky).
Root Cause: The Antisolvent Effect
You are moving the compound from a favorable environment (DMSO) to an unfavorable one (Water/Buffer).
-
Mechanism: At LogP 2.8, the compound prefers organic environments. When DMSO concentration drops below ~1-2% (typical assay conditions), the water molecules force the hydrophobic compound molecules to aggregate to minimize surface area exposed to water [2].
Protocol: The Intermediate Dilution Method
Avoid "shocking" the compound with a rapid polarity shift.
Wrong Way: Adding 1 µL of 10 mM Stock directly into 999 µL of Buffer (1:1000 dilution). This creates a local high-concentration plume that precipitates immediately.[1]
Correct Way (Stepwise Dilution):
-
Prepare an Intermediate Plate: Dilute the 100% DMSO stock into a 50% DMSO/Buffer mix first, or use a dedicated intermediate solvent like PEG-400.[1]
-
Agitate Immediately: When adding the stock to the aqueous phase, vortex during addition or mix rapidly by pipetting.
-
Use a Carrier: If the assay allows, include 0.1% BSA (Bovine Serum Albumin) or HSA in the buffer. Albumin binds lipophilic small molecules, keeping them in "pseudo-solution" and preventing precipitation while keeping them bio-available [3].
Frequently Asked Questions (FAQ)
Q1: Can I use DMF instead of DMSO? A: Yes. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is soluble in DMF (Dimethylformamide). However, DMF is generally more cytotoxic than DMSO in cell-based assays.[1] If this is for chemical synthesis, DMF is an excellent alternative. If for biology, stick to DMSO and optimize the dilution protocol.
Q2: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not. Sulfonamides are chemically stable.[1] However, freeze-thaw cycles can induce crystal nucleation.[1]
-
Fix: Thaw completely at 37°C and vortex/sonicate to ensure the solution is homogenous. Do not pipette from a partially frozen vial, as the liquid phase may be super-concentrated (cryoconcentration effect).
Q3: What is the maximum solubility I can expect? A: While experimental values vary by batch purity, structurally similar aryl-sulfonamides typically achieve 50–100 mM in pure, anhydrous DMSO. In aqueous buffer (PBS, pH 7.4), solubility is likely < 50 µM without carriers.
Q4: The solution is yellow. Is this normal? A: Pure 3-Bromo-N,2-dimethylbenzene-1-sulfonamide should be white/off-white powder and colorless in solution.[1] A yellow tint often indicates:
-
Oxidation contaminants (if the stock is old).[1]
-
Bromine degradation (rare, requires light/heat).[1]
-
Action: Check LC-MS purity.[1] If >95%, the color may be a trace impurity that does not affect solubility, but might interfere with colorimetric assays (e.g., MTT/MTS).
References
-
Ziath. (2019).[1] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Status: System Operational Role: Senior Application Scientist Ticket ID: PUR-BR-SU-882
Diagnostic Hub: Identify Your Impurity Profile
Before initiating a protocol, match your observations to the likely impurity source. This molecule (3-Bromo-N,2-dimethylbenzene-1-sulfonamide) presents unique challenges due to the steric crowding of the ortho-methyl group and the acidity of the secondary sulfonamide.
| Observation | Likely Impurity / Issue | Recommended Protocol |
| Sticky/Oily Solid | Solvent entrapment or mixed regioisomers (3-Br vs 4-Br) | Protocol B (Recrystallization) |
| Yellow/Brown Color | Oxidation products (quinones) or trace anilines | Protocol C (Carbon Treatment) |
| Low Melting Point | Unreacted amine (3-bromo-2-methylaniline) | Protocol A (pH Swing) |
| Acidic Residue | Hydrolyzed sulfonyl chloride (Sulfonic acid) | Protocol A (Bicarbonate Wash) |
Protocol A: The "pH Swing" Extraction (Chemical Purity)
Objective: Remove unreacted starting materials (amines) and hydrolyzed byproducts (sulfonic acids) by leveraging the acidity of the
The Science (Why this works):
Unlike tertiary sulfonamides, your product is a secondary sulfonamide (
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Use approx. 10 mL solvent per gram of crude.
-
Acid Wash (Removes Amines):
-
Wash the organic layer with 1M HCl (
vol). -
Mechanism: Protonates unreacted 3-bromo-2-methylaniline, forcing it into the aqueous layer.
-
Keep the Organic Layer.
-
-
The "Swing" (Target Isolation):
-
Extract the organic layer with 1M NaOH (
vol). -
Critical Step: The product (sulfonamide) deprotonates and moves to the Aqueous Layer as a sodium salt.
-
Discard the Organic Layer (contains neutral impurities).
-
-
Precipitation:
-
Cool the aqueous layer (product) to 0–5°C.
-
Slowly acidify with 6M HCl to pH 1–2.
-
The product will precipitate as a white solid.
-
-
Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl).
Workflow Visualization
Caption: Logical flow for the Acid-Base "pH Swing" purification separating the sulfonamide from amines and neutral organics.
Protocol B: Recrystallization (Physical Purity & Isomers)
Objective: Remove regioisomers (e.g., 4-bromo isomer) and trace colored impurities. Preferred Solvent System: Ethanol/Water (95:5) or Isopropanol.[2]
The Science (Thermodynamic Control):
Sulfonamides often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing because their melting points can be depressed by impurities.[2] Using a polar protic solvent (Ethanol) disrupts the intermolecular hydrogen bonding of the sulfonamide less than non-polar solvents, encouraging crystal lattice formation over amorphous oil.
Step-by-Step Methodology:
-
Saturation: Place the solid (from Protocol A) in a flask. Add 95% Ethanol (approx. 3-5 mL/g).
-
Reflux: Heat to boiling. If not fully dissolved, add ethanol in small increments (0.5 mL) until clear.
-
Note: If the solution is dark, add Activated Carbon (Protocol C) here, then hot filter.
-
-
Controlled Cooling: Remove from heat. Let it cool to room temperature slowly (do not use an ice bath yet).
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
-
Seeding (Critical): If oil droplets appear, add a "seed crystal" of pure product or scratch the glass wall to induce nucleation.
-
Harvest: Once thick crystals form at RT, cool to 0°C for 30 mins, then filter.
Protocol C: Decolorization (Trace Contaminants)
If the product remains off-white or yellow/brown:
-
Dissolve in boiling ethanol (as in Protocol B).
-
Add Activated Charcoal (5-10 wt% of product mass).
-
Stir at reflux for 10-15 minutes.
-
Hot Filter through a Celite pad (diatomaceous earth) to remove the carbon.
Troubleshooting & FAQs
Q1: My product "oils out" (forms a blob at the bottom) instead of crystallizing. Why?
A: This is common with
-
Fix: Reheat to dissolve the oil. Add a small amount of water (anti-solvent) dropwise until just turbid, then add a drop of ethanol to clear it. Add a seed crystal.[2][3] Cool very slowly.
Q2: I lost a lot of yield during the NaOH extraction (Protocol A). Where is it?
A: Check the pH of your final precipitation step. The
Q3: Can I use Toluene for recrystallization? A: Toluene is excellent for removing non-polar impurities, but sulfonamides are often sparingly soluble in cold toluene. It is a good "Plan B" if ethanol fails, but requires higher temperatures.
Recrystallization Decision Tree
Caption: Decision tree for troubleshooting common crystallization failures (Oiling out vs. Supersaturation).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
PubChem. N-Methylbenzenesulfonamide (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed 2024).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic basis for sulfonamide acidity and nucleophilic substitution).
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.
Sources
Technical Support Center: Optimizing Catalyst Loading for the Suzuki-Miyaura Coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] The reaction of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide is a key transformation in the synthesis of various pharmaceutical intermediates. A critical parameter governing the success of this reaction is the palladium catalyst loading. Suboptimal catalyst concentrations can lead to a cascade of issues, including low yields, reaction stalling, and the formation of undesirable byproducts.[4] This guide provides a structured approach to optimizing catalyst loading for this specific transformation, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, with a focus on catalyst-related issues.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes related to the catalyst?
A1: Low or no product yield is a frequent challenge and can often be traced back to the catalyst's activity or concentration.[5][6]
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.[7] If your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) or pre-catalyst has been improperly stored or is old, it may be inactive. Similarly, phosphine ligands can be oxidized.[8][9]
-
Insufficient Catalyst Loading: While minimizing catalyst loading is desirable for cost and sustainability, an insufficient amount will result in a slow or incomplete reaction.[4][10] The turnover number (TON) of the catalyst may not be high enough to convert all the starting material.
-
Solution: If you suspect low loading is the issue, perform a catalyst loading screen. A typical starting point for Suzuki couplings is 0.5-2 mol% of the palladium catalyst.[10] See the detailed protocol below for optimizing this.
-
-
Catalyst Deactivation: The catalyst can deactivate during the reaction.[11] This can be caused by impurities in the reagents or solvents, or by the reaction temperature being too high for the specific catalyst/ligand system.[11] Adsorption of the product onto the catalyst surface can also lead to deactivation.[11]
Q2: My reaction starts well but then stalls before reaching completion. Why is this happening?
A2: Reaction stalling is often a sign of catalyst deactivation or instability over the course of the reaction.
-
Catalyst Decomposition: The active catalytic species may not be stable for the entire duration of the reaction at the chosen temperature. This can lead to the formation of palladium black, an inactive form of palladium.[13]
-
Solution: Monitor the reaction mixture for the formation of a black precipitate. If this is observed, consider lowering the reaction temperature or using a more stable ligand that can better protect the palladium center. Adding a slight excess of the ligand relative to the palladium source can sometimes improve catalyst stability.[10]
-
-
Incomplete Reduction of Pd(II) Pre-catalyst: When using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) might be inefficient, leading to a lower concentration of the active catalyst than anticipated.[2][8]
-
Solution: Pre-activating the Pd(II)/ligand mixture before adding the substrates can ensure the generation of the active Pd(0) species.[10]
-
Q3: I am observing significant formation of homocoupling and dehalogenation byproducts. How can I minimize these?
A3: The formation of byproducts such as biphenyls (from homocoupling of the boronic acid) and N,2-dimethylbenzene-1-sulfonamide (from dehalogenation of the starting material) is a common issue.[2][7][13]
-
Homocoupling: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[2][12]
-
Dehalogenation (Protodeboronation): This occurs when the aryl halide is reduced instead of coupled.[2][7] This can be caused by a hydride source in the reaction mixture, which can originate from the solvent or base.[2]
-
Solution: Ensure you are using anhydrous solvents. If you suspect the base is a source of hydrides, consider using a different base such as K₃PO₄ or Cs₂CO₃.[14]
-
Below is a troubleshooting workflow to address common issues:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
Q4: What is a typical catalyst loading for the Suzuki-Miyaura coupling of an aryl bromide like 3-Bromo-N,2-dimethylbenzene-1-sulfonamide?
A4: For aryl bromides, a good starting point for catalyst loading is typically in the range of 0.5 to 2 mol% of the palladium source.[10] However, the optimal loading is highly dependent on the specific reaction conditions, including the choice of ligand, base, solvent, and temperature. For large-scale synthesis, it is often possible to decrease the catalyst loading once the reaction is optimized.[10]
Q5: How does increasing the catalyst loading affect the reaction?
A5: Increasing the catalyst loading generally leads to a faster reaction rate.[15] However, beyond a certain point, increasing the catalyst concentration may not significantly improve the yield and can lead to diminishing returns.[16] In some cases, very high catalyst loadings can even be detrimental, potentially leading to an increase in side reactions or difficulties in removing the palladium from the final product.[16][17]
Q6: Can I run this reaction with a "ligand-free" catalyst system?
A6: While "ligand-free" Suzuki couplings have been reported, they are often not truly ligand-free, as the solvent or other components in the reaction mixture can act as weak ligands.[5] For a substrate like 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, which is not highly activated, a well-chosen ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, particularly for achieving high yields and avoiding catalyst decomposition.[5]
Q7: What are the key steps in the catalytic cycle that are influenced by the catalyst and ligand?
A7: The catalyst and its associated ligand play a critical role in all three main steps of the Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: The ligand's electronic and steric properties influence the rate of oxidative addition of the aryl bromide to the Pd(0) center.[18] Electron-rich and bulky ligands can facilitate this step, especially for less reactive aryl halides.[5]
-
Transmetalation: The ligand also affects the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.
-
Reductive Elimination: This is the final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. The ligand's steric bulk can promote this step.[18]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for the coupling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide with a generic arylboronic acid.
Materials:
-
3-Bromo-N,2-dimethylbenzene-1-sulfonamide
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd₂(dba)₃ and a ligand)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (e.g., 0.1 mmol) to a series of reaction vials.
-
Reagent Addition: To each vial, add the arylboronic acid (0.12 mmol) and the base (0.2 mmol).
-
Catalyst Addition: Prepare stock solutions of the palladium catalyst and ligand (if separate) in the degassed solvent. Add the appropriate volume of the stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a preheated heating block (e.g., 80-100 °C).[14] Stir the reactions for a set period (e.g., 12 hours).
-
Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each reaction, dilute it, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield.[19][20]
Data Presentation:
The results of the catalyst loading screen can be summarized in a table for easy comparison.
| Entry | Catalyst Loading (mol%) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 65 | 60 |
| 2 | 1.0 | 85 | 82 |
| 3 | 1.5 | 95 | 93 |
| 4 | 2.0 | 96 | 94 |
| 5 | 2.5 | 96 | 94 |
Protocol 2: Fine-Tuning the Optimal Catalyst Loading
Once an optimal range has been identified from the initial screen, a more focused screen can be performed to further minimize the catalyst loading without compromising the yield. For example, if 1.5 mol% gave the best result, you could screen loadings of 1.2, 1.3, 1.4, and 1.5 mol%.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
- MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
- ACS Publications. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution | Organic Letters.
- PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- PMC. (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
- PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Wikipedia. (n.d.). Suzuki reaction.
- White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Lab Reporter [fishersci.se]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts | MDPI [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. vapourtec.com [vapourtec.com]
- 20. azom.com [azom.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo- and 4-Bromobenzenesulfonamide Derivatives
A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery
Abstract
In the landscape of medicinal chemistry and materials science, the functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzenesulfonamides, a privileged structural motif in numerous therapeutic agents, often require further substitution to modulate their physicochemical and pharmacological properties. Among the various substituted analogs, brominated derivatives serve as versatile intermediates for cross-coupling reactions and other transformations. This guide provides a comprehensive comparison of the reactivity of two common isomers: 3-bromobenzenesulfonamide and 4-bromobenzenesulfonamide. We will delve into the underlying electronic principles governing their reactivity in both electrophilic and nucleophilic aromatic substitution reactions, and present detailed experimental protocols for their comparative assessment. This document is intended to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to make informed decisions in their synthetic endeavors.
Theoretical Framework: Unraveling the Electronic Dichotomy
The reactivity of a substituted benzene ring is fundamentally dictated by the interplay of inductive and resonance effects of its substituents. In the case of 3-bromo- and 4-bromobenzenesulfonamide, we have two key functional groups to consider: the sulfonamide group (-SO₂NH₂) and the bromo group (-Br).
The sulfonamide group is a potent electron-withdrawing group. This is due to the high electronegativity of the oxygen and nitrogen atoms, which pull electron density away from the aromatic ring through the sigma bonds (a negative inductive effect, -I). Furthermore, the sulfonyl moiety can participate in resonance, delocalizing the ring's pi-electrons onto the oxygen atoms (a negative resonance effect, -R).[1] Consequently, the sulfonamide group is strongly deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions.[2]
The bromo group , on the other hand, exhibits a more nuanced electronic character. Due to its high electronegativity, it exerts an electron-withdrawing inductive effect (-I).[3] However, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system through resonance (+R).[3] For halogens, the inductive effect generally outweighs the resonance effect, making the bromo group deactivating overall.[4] Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions.[2]
The relative positioning of these two groups in 3-bromo- versus 4-bromobenzenesulfonamide leads to distinct electronic landscapes and, therefore, different reactivities.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electron-deficient electrophile. The rate of this reaction is highly sensitive to the electron density of the ring; electron-withdrawing groups decrease the rate, while electron-donating groups increase it.[5]
-
4-Bromobenzenesulfonamide: The bromo group is para to the sulfonamide group. Both groups are deactivating. The strong electron-withdrawing nature of the sulfonamide group significantly reduces the electron density of the entire ring, making it less reactive than benzene. The bromo group further deactivates the ring through its inductive effect.
-
3-Bromobenzenesulfonamide: The bromo group is meta to the sulfonamide group. Similar to the 4-isomer, both groups are deactivating.
Expected Reactivity: In an electrophilic aromatic substitution reaction, both isomers are expected to be significantly less reactive than benzene. A direct comparison of the reactivity between the two isomers is not immediately obvious without experimental data. However, we can predict the regioselectivity of substitution. For 4-bromobenzenesulfonamide, the positions ortho to the sulfonamide group (and meta to the bromo group) are the most likely sites of electrophilic attack. For 3-bromobenzenesulfonamide, the positions ortho to the sulfonamide group (and ortho/para to the bromo group) will be influenced by the competing directing effects.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[6] The electron-withdrawing group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[3]
-
4-Bromobenzenesulfonamide: The sulfonamide group is in the para position relative to the bromo leaving group. This is an ideal arrangement for SNAr. The strong electron-withdrawing sulfonamide group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
3-Bromobenzenesulfonamide: The sulfonamide group is in the meta position relative to the bromo leaving group. In this configuration, the sulfonamide group cannot delocalize the negative charge of the Meisenheimer intermediate through resonance. It can only exert its inductive electron-withdrawing effect.
Expected Reactivity: Based on the mechanism of SNAr, 4-bromobenzenesulfonamide is expected to be significantly more reactive than 3-bromobenzenesulfonamide . The para-disposed sulfonamide group in the 4-isomer provides crucial resonance stabilization to the Meisenheimer complex, lowering the activation energy of the reaction.
Caption: Comparison of Meisenheimer complex stability in SNAr.
Experimental Comparison of Reactivity
To empirically determine the relative reactivity of 3-bromo- and 4-bromobenzenesulfonamide, a competitive reaction followed by quantitative analysis is the most direct approach. Below, we provide a detailed protocol for a competitive nitration experiment.
Competitive Electrophilic Aromatic Substitution: Nitration
This experiment will determine the relative rates of nitration of the two isomers by allowing them to compete for a limited amount of the nitrating agent.[7]
Materials:
-
3-Bromobenzenesulfonamide
-
4-Bromobenzenesulfonamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water with 0.1% Formic Acid
Procedure:
-
Preparation of the Substrate Mixture: In a 50 mL round-bottom flask, accurately weigh 1.0 mmol of 3-bromobenzenesulfonamide and 1.0 mmol of 4-bromobenzenesulfonamide. Add 20 mL of dichloromethane and stir until fully dissolved.
-
Reaction Setup: Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add 0.5 mL of concentrated sulfuric acid to 0.5 mL of concentrated nitric acid. Cool this mixture in the ice bath.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the stirred substrate solution over 10-15 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Workup: Quench the reaction by slowly adding 20 mL of ice-cold water. Separate the organic layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Sample Preparation for HPLC Analysis: Accurately weigh the crude product and dissolve it in a known volume of acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The ratio of the nitrated products will be determined by HPLC, which will reflect the relative reactivity of the starting isomers.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Analysis:
-
Inject the prepared sample of the reaction mixture.
-
Identify the peaks corresponding to the unreacted starting materials and the nitrated products. The identity of the peaks can be confirmed by running standards of the individual reactants and, if available, the expected products.
-
Integrate the peak areas of the nitrated products.
-
The ratio of the peak areas of the nitrated 3-bromobenzenesulfonamide to the nitrated 4-bromobenzenesulfonamide will give a quantitative measure of their relative reactivity in this electrophilic substitution reaction.
Caption: Workflow for the experimental comparison of reactivity.
Data Interpretation and Expected Outcomes
The experimental results can be further contextualized using the principles of physical organic chemistry, particularly through the lens of the Hammett equation.[8]
Hammett Analysis
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds.[8] While a full Hammett analysis would require kinetic data for a series of substituted compounds, the results of the competitive reaction can be understood in this framework. The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -Br | 0.39 | 0.23 |
| -SO₂NH₂ | 0.55 | 0.61 |
Data sourced from standard physical organic chemistry texts.
The positive σ values for both -Br and -SO₂NH₂ indicate that they are electron-withdrawing. The larger the positive value, the stronger the electron-withdrawing effect.
Predicted Outcomes
-
For Electrophilic Aromatic Substitution (Nitration): The reaction will have a negative ρ value, as the reaction is favored by electron-donating groups. Since both isomers are substituted with electron-withdrawing groups, the reaction rates for both will be significantly lower than that of benzene. The relative reactivity will depend on the net electronic effect at the most favorable substitution sites.
-
For Nucleophilic Aromatic Substitution: The reaction will have a large positive ρ value, indicating that it is highly sensitive to electron-withdrawing substituents that can stabilize the negative charge in the transition state. As discussed, the para-orientation of the strongly electron-withdrawing sulfonamide group in 4-bromobenzenesulfonamide allows for resonance stabilization of the Meisenheimer intermediate, leading to a significantly faster reaction rate compared to the meta-isomer.
Conclusion and Practical Implications
The comparative reactivity of 3-bromo- and 4-bromobenzenesulfonamide is a clear illustration of the profound influence of substituent positioning on the electronic properties and chemical behavior of aromatic compounds.
-
In electrophilic aromatic substitution , both isomers are deactivated, and their relative reactivity must be determined experimentally. The provided competitive nitration protocol offers a robust method for this assessment.
-
In nucleophilic aromatic substitution , a stark difference in reactivity is predicted. 4-Bromobenzenesulfonamide is the significantly more reactive isomer due to the resonance stabilization of the Meisenheimer intermediate by the para-sulfonamide group. This makes it a superior substrate for reactions involving the displacement of the bromine atom by a nucleophile.
For drug development professionals and synthetic chemists, this understanding is crucial for strategic planning of synthetic routes. When designing syntheses that require a nucleophilic attack on the brominated carbon, 4-bromobenzenesulfonamide is the preferred starting material. Conversely, if the synthetic strategy involves electrophilic substitution on the ring, the choice of isomer may be less critical in terms of overall reactivity, but will dictate the regiochemical outcome. The experimental protocols outlined in this guide provide a practical framework for quantifying these reactivity differences and informing rational molecular design.
References
- Nitration of Substituted Aromatic Rings and Rate Analysis.
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. Available at: [Link]
-
Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Available at: [Link]
-
Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. DSpace at Kasdi Merbah University Ouargla. Available at: [Link]
-
What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else? Quora. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
-
Hammett Equation. Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. Available at: [Link]
-
8relative Rates of Electrophilic Aromatic Substitution. Scribd. Available at: [Link]
-
The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Summary of Nucelophilic Substitution Reactions. Available at: [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
Sources
- 1. Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide structure by X-ray crystallography
Executive Summary
In the high-stakes environment of structure-based drug design (SBDD), the precise characterization of sulfonamide fragments is non-negotiable. 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS: 1863276-25-8) represents a critical pharmacophore scaffold where the ortho-methyl and meta-bromo substituents introduce significant steric constraints.
While NMR and Mass Spectrometry (MS) provide connectivity data, they fail to definitively resolve the three-dimensional conformational preferences—specifically the torsion angle between the sulfonamide moiety and the aromatic ring—driven by the steric clash of the ortho-methyl group.
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive validation standard for this compound, comparing its analytical rigor against solution-phase alternatives and detailing the experimental protocols required to achieve publication-quality structural proof.
Comparative Analysis: SC-XRD vs. Conventional Spectroscopy
For researchers synthesizing 3-Bromo-N,2-dimethylbenzene-1-sulfonamide, relying solely on 1H-NMR can lead to ambiguous data regarding the N-H proton (often broad or exchangeable) and the spatial orientation of the N-methyl group.
Table 1: Analytical Performance Matrix
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | HR-MS (Mass Spec) |
| Connectivity | Absolute (Direct Imaging) | Inferential (Coupling constants) | Composition only |
| Stereochemistry | Definitive (Torsion angles defined) | Ambiguous (NOESY required) | N/A |
| H-Bonding | Visualizes D...A distances & angles | Chemical shift perturbation (indirect) | N/A |
| Polymorphism | Identifies specific packing motifs | Cannot distinguish solid forms | N/A |
| Sample State | Solid Crystal (0.1–0.3 mm) | Solution (CDCl3/DMSO) | Gas Phase (Ionized) |
| Validation Confidence | 99.9% (Absolute Structure) | ~90% (Connectivity only) | ~50% (Formula only) |
Why SC-XRD Wins for This Molecule
The presence of the 2-methyl group creates steric hindrance that forces the sulfonamide group out of coplanarity with the benzene ring. NMR averages these conformations in solution. Only SC-XRD captures the specific low-energy conformer adopted in the solid state, which is critical for docking simulations in protein binding pockets.
Technical Validation Workflow
The following self-validating protocol ensures the generation of high-quality crystallographic data.
Diagram 1: Structural Validation Workflow
This diagram outlines the critical path from crude synthesis to refined structural model.
Caption: Step-by-step workflow for transforming synthetic crude into a refined crystal structure.
Experimental Protocol
Phase 1: Crystallization (Slow Evaporation)
The sulfonamide moiety is polar, while the bromo-dimethylbenzene core is lipophilic. A semi-polar solvent system is required.
-
Preparation: Dissolve 20 mg of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide in 2 mL of Ethanol/Chloroform (1:1 v/v).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust).
-
Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes. Store at ambient temperature (298 K) in a vibration-free environment.
-
Harvesting: Colorless block-like crystals should appear within 48–72 hours.
Phase 2: Data Collection & Refinement
-
Source: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption from the Bromine atom (μ ≈ 3.0 mm⁻¹).
-
Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the terminal methyl groups.
-
Resolution: Target 0.8 Å resolution to accurately model the S=O bonding electron density.
Structural Benchmarks (The "Truth" Data)
When validating your structure, the refined model must align with established geometric parameters for sulfonamides. Use the values below (derived from high-quality CSD analogs) as your quality control gates.
Table 2: Geometric Validation Criteria
| Parameter | Bond/Angle | Expected Range (Å/°) | Structural Insight |
| Bond Length | S1–O1 / S1–O2 | 1.430 – 1.445 Å | Double bond character; highly rigid. |
| Bond Length | S1–N1 | 1.610 – 1.630 Å | Single bond; shorter than typical S-N due to resonance. |
| Bond Length | C(Ar)–Br | 1.890 – 1.910 Å | Heavy atom position; confirms 3-bromo regiochemistry. |
| Torsion Angle | C2–C1–S1–N1 | 60° – 90° | Critical: The ortho-methyl forces the sulfonamide out of plane. |
| Intermolecular | N–H...O=S | 2.85 – 2.95 Å | Forms the classic |
Note: Deviations >0.02 Å from these ranges suggest incorrect atom assignment or twinning problems.
Diagram 2: Logic for Method Selection
This decision tree helps researchers decide when to escalate to X-ray validation.
Caption: Decision matrix for escalating from NMR to X-ray validation based on spectral ambiguity.
References
-
Geldof, G. et al. (2016). Crystal structure of sulfonamide derivatives: The role of hydrogen bonding. Acta Crystallographica Section E. Retrieved from [Link]
-
PubChem. (2025).[1] 3-Bromobenzene-1-sulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2024). X-Ray Crystallography and Hirshfeld Surface Analysis of Sulfonamide Derivatives. Molbank. Retrieved from [Link]
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
Sources
Reference standards for 3-Bromo-N,2-dimethylbenzene-1-sulfonamide quality control
[1][2]
Executive Summary
The Hidden Variable in Cross-Coupling Success
In drug discovery, 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (BDMBS) is a critical scaffold, particularly for Suzuki-Miyaura cross-coupling reactions where the bromine at the 3-position serves as the reactive handle.[1] However, commercial "Reagent Grade" sources of this intermediate often carry significant risks: regioisomeric impurities (4-bromo or 5-bromo analogs) and residual des-bromo precursors.[1]
This guide compares the performance of Certified Reference Materials (CRM) / In-House Primary Standards against standard Reagent Grade alternatives. It establishes that relying on HPLC Area% from Reagent Grade sources is insufficient for critical quality control (QC) due to variable Relative Response Factors (RRF). We provide a validated workflow to generate your own Primary Reference Standard using quantitative NMR (qNMR), ensuring absolute accuracy for downstream biological and synthetic applications.
Part 1: The QC Challenge & Impurity Profile
The synthesis of BDMBS typically involves the chlorosulfonation of 2-bromo-toluene or the bromination of N,2-dimethylbenzenesulfonamide. Both routes generate specific impurities that mimic the target molecule in standard LC-MS but exhibit vastly different reactivities.
Critical Impurity Network
The following diagram illustrates the origin of key impurities that necessitate a high-purity Reference Standard.
Figure 1: Synthetic pathways leading to critical impurities. Regioisomers (Impurity A) are particularly dangerous as they may co-elute in generic HPLC gradients.
Part 2: Comparative Analysis of Reference Standards
When sourcing BDMBS for QC purposes, researchers generally face two options. The data below synthesizes performance metrics from typical pharmaceutical development workflows.
Option A: In-House Primary Standard (Recommended)[1][2]
-
Definition: Material characterized by qNMR (Traceable to SI units) and orthogonal HPLC.
-
Purity Assignment: Mass Balance or Absolute qNMR (wt/wt%).
-
Suitability: GLP Tox studies, GMP starting material release, Clinical batch release.
Option B: Commercial Reagent Grade (Alternative)
-
Definition: Vendor-supplied material with a basic Certificate of Analysis (CoA).
-
Purity Assignment: HPLC Area % (usually at 254 nm).
-
Suitability: Early discovery chemistry, rough range-finding.[1]
Performance Data Comparison
| Metric | Option A: Primary Standard (qNMR) | Option B: Reagent Grade (HPLC Area%) | Scientific Impact |
| Accuracy | Absolute (±0.5%) | Relative (±2.0 - 5.0%) | Reagent grade often overestimates purity by ignoring salts/solvents.[1] |
| Specificity | High (Proton specific) | Low (UV non-specific) | HPLC Area% assumes all impurities have the same extinction coefficient as the target (False Assumption). |
| Traceability | SI-Traceable (via NIST IS) | Vendor Lot Only | Critical for regulatory filings (IND/NDA). |
| Cost | High (Time investment) | Low (Purchase price) | "Cheap" standards cost more when failed synthesis batches occur due to impurity carryover. |
Part 3: Experimental Protocols
To elevate your QC from "Reagent Grade" to "Primary Standard," follow these self-validating protocols.
Protocol 1: Establishing the Primary Standard via qNMR
Rationale: qNMR provides a direct molar measurement of the analyte against a certified internal standard (IS), independent of UV response factors.
Materials:
-
Analyte: ~20 mg of BDMBS (recrystallized).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% pure).
-
Why Maleic Acid? Its vinyl protons (~6.3 ppm) do not overlap with the aromatic (7.2-7.8 ppm) or methyl (2.4-2.8 ppm) signals of BDMBS.
-
-
Solvent: DMSO-d6 (99.9% D).
Procedure:
-
Weighing: Accurately weigh 20.0 mg of BDMBS (
) and 10.0 mg of Maleic Acid ( ) into the same weighing boat to minimize transfer error. Precision balance (d=0.01 mg) is mandatory. -
Dissolution: Transfer to a vial, add 1.0 mL DMSO-d6, and vortex until fully dissolved. Transfer 600 µL to an NMR tube.
-
Acquisition:
-
Instrument: 400 MHz (min) NMR.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be
of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integration ranges must cover
peak width at half-height.
Calculation (Self-Validating Formula):
- : Purity of Sample (wt%)
- : Integral area[2]
- : Number of protons (Maleic Acid = 2; BDMBS Ar-Me = 3)
- : Molecular Weight (BDMBS = 278.17; Maleic Acid = 116.07)
- : Mass (mg)
Protocol 2: Routine QC via HPLC-UV
Rationale: Once the Primary Standard is established via qNMR, use it to calibrate this HPLC method for routine batch testing.[1]
System Suitability:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Why: The bromine atom increases lipophilicity; a standard C18 provides adequate retention to separate the des-bromo impurity (polar) from the target.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide bond).
The "Response Factor" Trap: In Reagent Grade analysis (Area%), the 3,5-dibromo impurity often has a higher extinction coefficient than the mono-bromo target.
-
Result: A sample containing 5% dibromo impurity might appear as 10% impurity by Area%, leading to false rejection.
-
Solution: Use the Primary Standard (Protocol 1) to determine the Relative Response Factor (RRF) of the impurities.
Part 4: Decision Matrix & Workflow
Use this logic flow to determine which reference standard strategy applies to your current development stage.
Figure 2: Decision matrix for selecting the appropriate Reference Standard strategy. Note that "Late Stage" requires the creation of a Primary Standard via qNMR.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[3][4] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[5][6] ISO 17034:2016 - General requirements for the competence of reference material producers.[5][6] Retrieved from [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry. Retrieved from [Link]
-
BIPM (Bureau International des Poids et Mesures). (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]
Sources
- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 7. bipm.org [bipm.org]
- 8. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
The Methyl Switch: A Comparative Guide to the Biological Activity of N-Methylated vs. Unmethylated Sulfonamides
For researchers and drug development professionals, the nuanced interplay between a molecule's structure and its biological function is a central theme. A seemingly minor modification, such as the addition of a methyl group, can profoundly alter a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of N-methylated and unmethylated sulfonamides, supported by experimental data, to illuminate the critical role of N-methylation in modulating biological activity.
Introduction: The Significance of N-Methylation in Sulfonamide Chemistry
Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial and enzyme inhibitory effects.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore, capable of forming crucial hydrogen bonds with biological targets. N-methylation, the substitution of a hydrogen atom on the sulfonamide nitrogen with a methyl group (-SO₂NHCH₃ or -SO₂N(CH₃)₂), is a common medicinal chemistry strategy to fine-tune a molecule's properties.[2] This modification eliminates a hydrogen bond donor, increases lipophilicity, and can introduce steric hindrance, all of which can dramatically impact biological activity.
This guide will dissect the comparative biological activities of N-methylated and unmethylated sulfonamides, focusing on two major therapeutic areas: carbonic anhydrase inhibition and antibacterial action. We will explore the underlying physicochemical principles and provide standardized protocols for evaluating these differences in a laboratory setting.
Comparative Biological Activity: A Tale of Two Targets
The effect of N-methylation on the biological activity of sulfonamides is highly dependent on the specific biological target and its binding site architecture. Below, we compare the impact of this modification on carbonic anhydrase inhibition and antibacterial potency.
Carbonic Anhydrase Inhibition: A Clear Attenuation of Potency
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Unsubstituted sulfonamides are potent inhibitors of many CA isoforms, with the sulfonamide anion coordinating to the catalytic zinc ion.
N-methylation of the sulfonamide group generally leads to a significant decrease in inhibitory potency against carbonic anhydrases. This is exemplified by the comparison of the well-known CA inhibitor acetazolamide and its N-methylated analog, N-methylacetazolamide. Experimental data reveals that N-methylation results in an approximately 200-fold decrease in binding affinity for carbonic anhydrase II.[3][4]
Table 1: Comparative Inhibitory Activity of Acetazolamide and N-Methylacetazolamide against Carbonic Anhydrase II
| Compound | Structure | Modification | Approximate Fold-Decrease in Binding Affinity |
| Acetazolamide | [Structure of Acetazolamide] | Unmethylated | 1 (Reference) |
| N-Methylacetazolamide | [Structure of N-Methylacetazolamide] | N-Methylated | ~200 |
This substantial loss of activity is attributed to the disruption of the key binding interaction of the sulfonamide anion with the zinc ion in the enzyme's active site. The methyl group sterically hinders this coordination and removes a crucial hydrogen bond donor.
Antibacterial Activity: A More Complex and Context-Dependent Relationship
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for bacterial survival, and its absence in humans makes it an attractive target for selective toxicity.
Unlike the clear-cut case of carbonic anhydrase inhibition, the effect of N-methylation on the antibacterial activity of sulfonamides is more nuanced and highly dependent on the specific molecular scaffold and the target pathogen.
In some instances, N-methylation has been shown to improve antibacterial activity . For example, a study on novel sulfonamide derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA) found that methylation of certain thiazoline/thiazolidinone-based compounds enhanced their activity.[2] However, this study did not provide a direct head-to-head comparison of a methylated compound with its exact unmethylated parent.
Conversely, for other structural classes, N-methylation can be detrimental to antibacterial potency. This highlights the importance of considering the specific interactions within the DHPS active site for each new chemical series.
The complexity of this relationship underscores the necessity for empirical testing of N-methylated analogs against a panel of relevant bacterial strains to determine the true impact of this structural modification.
Physicochemical and Pharmacokinetic Consequences of N-Methylation
The observed differences in biological activity between N-methylated and unmethylated sulfonamides can be largely attributed to the fundamental changes in their physicochemical and pharmacokinetic properties.
-
Lipophilicity: N-methylation increases the lipophilicity of a molecule by adding a non-polar methyl group and removing a polar N-H bond. This can enhance membrane permeability and oral absorption.
-
Aqueous Solubility: The increase in lipophilicity and the removal of a hydrogen bond donor generally lead to a decrease in aqueous solubility upon N-methylation.
-
Metabolic Stability: The N-H bond of an unsubstituted sulfonamide can be a site for metabolism. N-methylation can block this metabolic pathway, potentially increasing the compound's half-life.
-
Hydrogen Bonding: The primary sulfonamide group is both a hydrogen bond donor and acceptor. N-methylation removes one of the hydrogen bond donor capabilities, which can significantly alter binding interactions with biological targets.
Experimental Protocols
To empirically determine the comparative biological activity of N-methylated and unmethylated sulfonamides, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for MIC determination.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the N-methylated and unmethylated sulfonamides in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. coli, S. aureus).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for MIC Determination.
Determination of IC₅₀ for Carbonic Anhydrase Inhibition
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC₅₀ for carbonic anhydrase inhibitors is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Methodology:
-
Reagent Preparation: Prepare solutions of the carbonic anhydrase enzyme, the substrate (p-NPA), and the N-methylated and unmethylated sulfonamides at various concentrations.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing different concentrations of the inhibitor. Allow for a short pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate to each well.
-
Kinetic Measurement: Measure the absorbance of the product (p-nitrophenol) over time at a specific wavelength (e.g., 400 nm) using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
IC₅₀ Determination: The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.
Caption: Workflow for IC₅₀ Determination.
Mechanistic Insights and Structural Rationale
The differential effects of N-methylation can be rationalized by examining the mechanism of action of sulfonamides at their respective targets.
Sulfonamide Mechanism of Action: Antibacterial Activity
Sulfonamides mimic the natural substrate of dihydropteroate synthase (DHPS), p-aminobenzoic acid (PABA). The unsubstituted sulfonamide group is crucial for this mimicry and for binding to the active site of the enzyme, thereby inhibiting the synthesis of folic acid.
Caption: Sulfonamide Mechanism of Action.
N-methylation can alter the binding affinity to DHPS by modifying the electronic properties and steric profile of the sulfonamide, leading to either enhanced or diminished antibacterial activity depending on the specific interactions within the PABA binding pocket.
Conclusion
The N-methylation of sulfonamides is a powerful tool in the medicinal chemist's arsenal for modulating biological activity and optimizing drug-like properties. While this modification consistently attenuates the inhibitory potency of sulfonamides against carbonic anhydrases, its effect on antibacterial activity is highly context-dependent and necessitates empirical validation. A thorough understanding of the structural and physicochemical consequences of N-methylation, coupled with robust experimental evaluation, is paramount for the rational design of novel and effective sulfonamide-based therapeutics. This guide provides a foundational framework for researchers to navigate the comparative biological activities of N-methylated and unmethylated sulfonamides in their drug discovery endeavors.
References
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- Angeli, A., et al. (2018). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1337-1343.
- Krátký, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Yadav, P., & Kumar, R. (2023). Sulphanilamide: A Privileged Scaffold with Diverse Pharmacological Actions. YMER, 22(4), 1245-1256.
- Saeed, A., et al. (2015). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2015, 852193.
- Azab, A.S., et al. (2019). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Bioorganic Chemistry, 92, 103225.
- Abdel-Wahab, B.F., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10486-10501.
- El-Assar, S.A. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. Open Journal of Medicinal Chemistry, 1(4), 143-150.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926.
- Ghorab, M.M., et al. (2023). Synthesis of novel coumarin-6-sulphonamides as potential antibacterial agents. YMER, 22(4), 1245-1256.
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- Teppema, L.J., & Swenson, E.R. (2015). The noncarbonic anhydrase inhibiting acetazolamide analog N-methylacetazolamide reduces the hypercapnic, but not hypoxic, ventilatory response. Journal of Applied Physiology, 118(11), 1357-1364.
- Bua, S., et al. (2019). Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. Bioorganic Chemistry, 92, 103225.
- Al-Omair, M.A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10486-10501.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide
As laboratory professionals dedicated to advancing scientific frontiers, our primary commitment is to safety. The integrity of our research and the well-being of our team depend on a deeply ingrained culture of safety, particularly when handling novel or sparsely documented chemical entities. This guide provides essential, field-tested protocols for the safe handling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (CAS 1863276-25-8). While specific toxicological data for this compound is limited, a thorough hazard assessment based on its structural motifs—a brominated aromatic ring and a sulfonamide group—allows us to establish a robust framework for personal protection and safe laboratory operations.
This document moves beyond a simple checklist, offering a causal-driven approach to safety protocols. By understanding the why behind each recommendation, we empower researchers to make informed decisions, ensuring a self-validating system of safety that protects both the individual and the integrity of the experiment.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, we must infer its potential hazards from well-characterized structural analogs. Compounds like 3-Bromobenzene-1-sulfonamide and 4-Bromo-N,N-dimethylbenzenesulfonamide provide a reliable basis for our risk assessment.[1][2] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3]
Table 1: Inferred Hazard Profile for 3-Bromo-N,2-dimethylbenzene-1-sulfonamide | Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Rationale/Supporting Evidence | | :--- | :---: | :---: | :--- | :--- | | Skin Corrosion/Irritation, Category 2 |
| Warning | H315: Causes skin irritation | Structurally similar sulfonamides are consistently reported to cause skin irritation.[1][2][4] | | Serious Eye Damage/Irritation, Category 2A | | Warning | H319: Causes serious eye irritation | A common hazard for this class of chemicals, leading to redness, pain, and potential damage upon contact.[1][2][4] | | Specific Target Organ Toxicity (Single Exposure), Category 3 | | Warning | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the mucous membranes and upper respiratory tract.[1][2][5] |Core Personal Protective Equipment (PPE) Regimen
A comprehensive PPE strategy is non-negotiable and serves as the final barrier between the researcher and potential chemical exposure.[6] The selection of each component is deliberate, targeting the specific routes of exposure identified in our hazard assessment.
Table 2: Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves | Specification: Nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[7] Rationale: The sulfonamide and brominated aromatic structure presents a significant risk for dermal irritation.[1][2] Proper glove selection and usage are critical to prevent skin contact. Contaminated gloves should be disposed of immediately using the proper removal technique to avoid cross-contamination.[8] |
| Body Protection | Laboratory Coat | Specification: Long-sleeved, properly fitting lab coat. Rationale: Provides a primary barrier against accidental spills and splashes, protecting the skin on the arms and body.[8][9] |
| Eye & Face Protection | Safety Goggles or Safety Glasses with Side Shields | Specification: ANSI Z87.1-compliant. Must be worn at all times in the laboratory. Rationale: Protects against splashes and airborne particles, directly addressing the "serious eye irritation" hazard.[4][8][9] For larger-scale operations where splashing is more likely, a face shield should be worn in addition to goggles. |
| Respiratory Protection | NIOSH-approved Respirator | Specification: An N95 dust mask may be sufficient for weighing small quantities. For procedures that could generate significant dust or aerosols, a half-mask respirator with appropriate cartridges is required.[6][8] Rationale: Essential for preventing respiratory tract irritation.[1][2] All handling of the solid chemical, especially weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a structured operational workflow minimizes risk and ensures reproducibility. This protocol is designed as a self-validating system, with checks and balances at each critical stage.
Step 1: Pre-Handling & Preparation
-
Designate the Workspace: All handling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide must occur in a designated area, preferably within a certified chemical fume hood.[5]
-
Verify Safety Equipment: Confirm that the fume hood is functioning correctly. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[3][10]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) before introducing the chemical to the workspace. This minimizes movement and the potential for spills.
-
Don PPE: Put on all required PPE as specified in Table 2. Ensure gloves are worn over the cuffs of the lab coat to create a protective seal.[6]
Step 2: Handling the Chemical (Weighing & Transfer)
-
Work Within the Fume Hood: Conduct all manipulations of the solid compound deep within the fume hood to ensure containment of any airborne particles.
-
Minimize Dust Generation: Handle the solid gently. When transferring, use a spatula to carefully move the material. Avoid pouring the dry powder, which can create dust clouds.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent. This prevents splashing. Keep containers covered as much as possible during the process.
Step 3: Post-Handling & Decontamination
-
Clean Workspace: Decontaminate all surfaces and equipment that came into contact with the chemical. A suitable solvent (e.g., ethanol or isopropanol) followed by soap and water is generally effective.
-
Doff PPE Correctly: Remove PPE in an order that minimizes cross-contamination. Gloves should be removed first, using a technique that avoids touching the outer surface with bare skin.[7] The lab coat should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even though gloves were worn.[11]
Emergency Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Minor Spill (in a fume hood): Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[14] Scoop the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services or the institution's environmental health and safety department.[15]
Decontamination and Disposal Plan
Proper disposal is a critical final step to protect our colleagues and the environment.
-
Waste Segregation: All disposable items contaminated with 3-Bromo-N,2-dimethylbenzene-1-sulfonamide (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and reaction waste containing the compound must be collected in a designated, sealed hazardous waste container.
-
Disposal Method: All waste must be disposed of through your institution's certified hazardous waste program, following all local, state, and federal regulations.[2] A common disposal method for similar compounds involves incineration by a licensed facility.[5] Never dispose of this chemical down the drain.
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely managing 3-Bromo-N,2-dimethylbenzene-1-sulfonamide from receipt to disposal.
Caption: Logical workflow for the safe handling of 3-Bromo-N,2-dimethylbenzene-1-sulfonamide.
References
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PubChem. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 . National Center for Biotechnology Information. [Link]
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CHEMM. Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]
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Pace Analytical. Safety Data Sheet . Pace Analytical Services, LLC. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs . The National Institute for Occupational Safety and Health (NIOSH). [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista. [Link]
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Cintas. The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing . Cintas. [Link]
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The Sarpong Group, UC Berkeley. Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) . University of California, Berkeley. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
